Nsd3-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H15N5OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-amino-9-(2-naphthalen-1-yloxyethyl)-7H-purine-8-thione |
InChI |
InChI=1S/C17H15N5OS/c18-15-14-16(20-10-19-15)22(17(24)21-14)8-9-23-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,10H,8-9H2,(H,21,24)(H2,18,19,20) |
InChI Key |
GVUYNDMPQWDKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C4=NC=NC(=C4NC3=S)N |
Origin of Product |
United States |
Foundational & Exploratory
Nsd3-IN-2: A Technical Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear receptor-binding SET domain protein 3 (NSD3) has emerged as a critical player in the oncogenesis of various cancers, primarily through its role as a histone methyltransferase that modulates gene expression. Its overexpression and hyperactivity are linked to tumor progression, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the mechanism of action of Nsd3-IN-2, a potent inhibitor of NSD3, in cancer cells. We will explore its impact on cellular signaling pathways, detail the experimental protocols for its evaluation, and present key quantitative data to support its preclinical profile.
The Role of NSD3 in Cancer
NSD3 is a member of the NSD family of histone lysine methyltransferases, which also includes NSD1 and NSD2. These enzymes are responsible for the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), epigenetic marks associated with active gene transcription.[1][2] NSD3 exists in different isoforms, with the long isoform (NSD3L) possessing the catalytic SET domain responsible for methyltransferase activity, and a short isoform (NSD3S) that lacks this domain but functions as an adaptor protein.[3][4]
Dysregulation of NSD3 has been implicated in a variety of cancers, including breast, lung, and pancreatic cancer.[4][5] Its oncogenic functions are multifaceted and include:
-
Transcriptional Regulation: By methylating H3K36, NSD3 influences the expression of genes involved in critical cellular processes such as cell division, apoptosis, and DNA repair.[1][2]
-
Non-Histone Protein Methylation: NSD3L can also methylate non-histone proteins, such as EGFR, leading to the activation of downstream signaling pathways like the ERK pathway.[3]
-
Scaffolding Functions: The catalytically inactive NSD3S isoform can act as a scaffold, interacting with proteins like MYC to influence their function.[1]
This compound: A Potent NSD3 Inhibitor
This compound has been identified as a potent inhibitor of NSD3. Its mechanism of action centers on the direct inhibition of NSD3's methyltransferase activity, leading to a reduction in H3K36 methylation. This, in turn, impacts gene expression and downstream cellular processes, ultimately inhibiting the growth and proliferation of cancer cells.
Quantitative Data
The following table summarizes the key quantitative data for this compound and another notable NSD inhibitor, BIX-01294.
| Compound | Target | IC50 (μM) | Cell Line(s) | Effect | Reference(s) |
| This compound | NSD3 | 17.97 | H460, H1299, H1650 (NSCLC) | Inhibits growth and proliferation | [1] |
| H460, H1299, H1560 (NSCLC) | Inhibits H3K36me3 expression (at 30 μM) | [1] | |||
| H460, H1299, H1560 (NSCLC) | Inhibits cell proliferation (at 50 μM) | [1] | |||
| BIX-01294 | NSD1 | 40 - 112 | In vitro | Inhibits H3K36 methylation | [6] |
| NSD2 | 40 - 112 | In vitro | Inhibits H3K36 methylation | [6] | |
| NSD3 | 40 - 112 | In vitro | Inhibits H3K36 methylation | [6] |
Impact on Cancer Cell Signaling Pathways
NSD3 is intricately involved in several key signaling pathways that are frequently dysregulated in cancer. By inhibiting NSD3, this compound can modulate these pathways to exert its anti-cancer effects.
EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical driver of cell proliferation and survival. NSD3L can directly methylate EGFR, leading to its activation and the subsequent stimulation of the downstream ERK signaling pathway.[3] Inhibition of NSD3 with this compound is expected to reduce EGFR methylation and dampen this pro-tumorigenic signaling cascade.
NOTCH Pathway
In breast cancer, NSD3L has been shown to interact with EZH2 and RNA polymerase II to promote the H3K36me2/3-dependent transactivation of genes involved in NOTCH signaling.[7] This activation of the NOTCH pathway is crucial for breast tumor initiation and metastasis. This compound, by blocking the methyltransferase activity of NSD3L, can potentially suppress this oncogenic signaling.
Cell Cycle Regulation (CDK Pathway)
NSD3 plays a role in cell cycle progression by regulating the expression of key cell cycle genes. For instance, in squamous cell carcinoma of the head and neck (SCCHN), NSD3 regulates the transcription of CDC6 and CDK2, which are important for the G1 to S phase transition.[8] In bladder and lung cancer, NSD3 knockdown leads to G2/M arrest through the regulation of CCNG1 and NEK7.[8] By inhibiting NSD3, this compound can induce cell cycle arrest, thereby halting cancer cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HOS, U2OS, MG-63) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the inhibitor concentration.[9]
Western Blot for Histone Modifications
This technique is used to detect changes in the levels of specific histone modifications, such as H3K36me2/3, following treatment with this compound.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for a designated time (e.g., 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K36me2, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K36me2/3 to total Histone H3.[10]
Xenograft Tumor Model
This in vivo model is used to assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (at a predetermined dose and schedule) or a vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for H3K36 methylation).[11][12]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an NSD3 inhibitor like this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by the dysregulation of NSD3. Its mechanism of action, centered on the inhibition of NSD3's methyltransferase activity, leads to the modulation of key oncogenic signaling pathways, resulting in the suppression of cancer cell proliferation and tumor growth. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and other NSD3-targeted therapies. The continued exploration of NSD3 inhibitors holds significant potential for the development of novel and effective treatments for a range of malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSD3 – openlabnotebooks.org [openlabnotebooks.org]
- 3. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
What is the function of Nsd3-IN-2?
An In-Depth Technical Guide on the Core Function of Nsd3-IN-2
Introduction to this compound
This compound is a potent small-molecule inhibitor of the Nuclear Receptor-Binding SET Domain Protein 3 (NSD3).[1] Its primary function is to suppress the enzymatic activity of NSD3, a histone methyltransferase that plays a critical role in gene regulation and has been identified as a potential oncogene in various cancers.[2][3][4] By inhibiting NSD3, this compound disrupts downstream cellular processes that contribute to cancer cell growth and proliferation, demonstrating anti-cancer activity, particularly in non-small cell lung cancer (NSCLC) cell lines.[1][2]
Target Profile: Nuclear Receptor-Binding SET Domain Protein 3 (NSD3)
NSD3, also known as WHSC1L1, is a member of the NSD family of histone lysine methyltransferases.[5][6] These enzymes are crucial for regulating chromatin structure and gene expression.[5]
-
Primary Enzymatic Function : The main role of NSD3 is to catalyze the addition of one or two methyl groups to histone H3 at lysine 36 (H3K36), generating H3K36me1 and H3K36me2.[2][3][5] This methylation is generally associated with a transcriptionally active chromatin state.[7][8]
-
Protein Isoforms : The NSD3 gene produces three main isoforms through alternative splicing:[2][3][4]
-
NSD3 Long (NSD3L) : The full-length protein which contains the catalytic SET domain responsible for its methyltransferase activity.[2][4]
-
NSD3 Short (NSD3S) : A truncated version that lacks the catalytic SET domain. It functions as an adaptor protein, notably by interacting with BRD4.[2][6][9]
-
WHISTLE : A less-studied isoform primarily found in the testis.[2][3]
-
-
Role in Cancer : The gene encoding NSD3 is located on chromosome 8p11-12, a region frequently amplified in breast, lung, and pancreatic cancers.[2][3][8] Overexpression or hyperactivity of NSD3 is linked to oncogenesis by altering gene expression programs that promote cell proliferation, survival, and metastasis.[5][6][10]
Mechanism of Action of this compound
This compound functions by directly inhibiting the histone methyltransferase activity of the NSD3L isoform. This inhibition prevents the methylation of H3K36, a key epigenetic mark.
-
Direct Inhibition : this compound acts as a potent inhibitor of NSD3's catalytic SET domain.[1]
-
Downstream Epigenetic Effect : The immediate molecular consequence of NSD3 inhibition is the reduction of H3K36 methylation levels. Treatment of cancer cells with this compound has been shown to decrease the expression of H3K36me3.[1]
-
Cellular Consequences : By altering the epigenetic landscape, this compound leads to the suppression of oncogenic gene expression. This results in the inhibition of cancer cell growth and proliferation.[1][2]
Caption: Mechanism of this compound inhibition of the NSD3 pathway.
Signaling Pathways and Cellular Processes Modulated by NSD3
This compound, by inhibiting its target, influences several critical cancer-related signaling pathways.
EGFR/ERK Signaling Pathway
NSD3 can directly methylate the Epidermal Growth Factor Receptor (EGFR), which enhances its kinase activity even without ligand binding. This leads to the activation of the downstream ERK signaling pathway, promoting cell proliferation.[2][3] Inhibition of NSD3 by this compound is expected to suppress this aberrant activation.
Caption: this compound intervenes in NSD3-mediated EGFR/ERK activation.
NOTCH Signaling and EMT
In breast cancer, NSD3-mediated H3K36 methylation has been shown to activate the NOTCH signaling pathway.[10] This activation promotes an epithelial-to-mesenchymal transition (EMT), expanding the population of cancer-initiating cells and driving tumor invasion and metastasis.[10] Targeting NSD3 with an inhibitor like this compound could therefore represent a strategy to suppress metastasis.[10]
Cell Cycle Regulation
NSD3 regulates the transcription of key cell cycle genes, including CDC6 and CDK2, which are necessary for the transition from the G1 to S phase.[2][3] Depletion of NSD3 can cause cell cycle arrest.[2][3] this compound likely mimics this effect, contributing to its anti-proliferative properties.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Source |
| IC₅₀ | 17.97 µM | The half maximal inhibitory concentration against NSD3 enzymatic activity. | [1] |
Table 2: Cellular Activity of this compound
| Cell Lines | Treatment | Effect | Source |
| H460, H1299, H1560 (NSCLC) | 30 µM; 48 h | Inhibition of H3K36me3 expression. | [1] |
| H460, H1299, H1560 (NSCLC) | 50 µM; 7-16 d | Inhibition of cell proliferation. | [1] |
| A549 (NSCLC) | 50 µM; 7-16 d | No inhibition of cell proliferation. | [1] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol is a representative method for measuring the enzymatic activity of NSD3 and assessing the inhibitory effect of compounds like this compound. It is based on the methodology described for NSD family enzymes.[11][12]
1. Objective: To quantify the methylation of a nucleosome substrate by recombinant NSD3 and determine the potency of this compound.
2. Materials:
-
Enzyme: Recombinant 6xHis-MBP-tagged NSD3 (e.g., C-terminal fragment 680–1437).[11][12]
-
Substrate: Recombinant mononucleosomes (e.g., 187 bp).[11]
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).[11][12]
-
Inhibitor: this compound at various concentrations.
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 30 mM MgCl₂, 10% Glycerol.[11]
-
Equipment: Liquid scintillation counter, SDS-PAGE apparatus, phosphorescence screen.
3. Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the reaction buffer, 3 µg of nucleosome substrate, and 1.7 µg of recombinant NSD3 enzyme.[11][12] For inhibition assays, pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Initiation: Start the methylation reaction by adding 1 µCi of ³H-SAM to the mixture.[11][12]
-
Incubation: Incubate the reaction at room temperature for 24 hours.[11][12] Note: Incubation times may need optimization based on enzyme activity.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the proteins by Coomassie blue staining to ensure equal loading.
-
Measure the incorporation of the radioactive methyl group ([³H]) into the histone H3 band using a liquid scintillation counter or by exposing the gel to a phosphorescence screen.[11][12]
-
-
Data Interpretation: Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control (e.g., DMSO). Plot the results to determine the IC₅₀ value.
Caption: A simplified workflow for an in vitro HMT inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
Nsd3-IN-2: A Technical Guide to its Role in Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nsd3-IN-2, a potent inhibitor of the histone methyltransferase NSD3. This document outlines the inhibitor's mechanism of action, its impact on histone methylation, and its potential therapeutic applications, particularly in the context of non-small cell lung cancer. Detailed experimental protocols and data are provided to support further research and development efforts.
Introduction to NSD3 and its Role in Histone Methylation
Nuclear Receptor Binding SET Domain Family Member 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in regulating gene expression. NSD3 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36). This modification is generally associated with active transcription and is integral to maintaining chromatin integrity.
Dysregulation of NSD3 activity, often through gene amplification or mutation, is implicated in various cancers, including breast, lung, and pancreatic cancer. The aberrant enzymatic activity of NSD3 leads to an altered epigenetic landscape, promoting oncogenic gene expression programs and driving tumor progression. NSD3 is known to be involved in several key signaling pathways, including the NOTCH, mTOR, and EGFR pathways, further highlighting its significance as a therapeutic target.
This compound: A Potent NSD3 Inhibitor
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of NSD3. By inhibiting NSD3, this compound effectively reduces the levels of H3K36 methylation, thereby modulating gene expression and exerting anti-tumor effects.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity against non-small cell lung cancer (NSCLC) cell lines.
| Parameter | Value | Cell Lines | Reference |
| IC50 | 17.97 µM | H460, H1299, H1650 | [1] |
Signaling Pathways Involving NSD3
NSD3's role in cancer is multifaceted, involving the modulation of several critical signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of NSD3 inhibitors like this compound.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of NSD3 inhibitors like this compound.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the enzymatic activity of NSD3 and the inhibitory effect of this compound.
Materials:
-
Recombinant NSD3 enzyme
-
Histone H3 substrate
-
S-adenosyl-L-[methyl-3H]-methionine (Radiolabeled SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant NSD3 enzyme, and histone H3 substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures.
-
Initiate the reaction by adding radiolabeled SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Spot the reaction mixture onto a filter paper and wash with 10% TCA to remove unincorporated SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.
References
The Emergence of Nsd3-IN-2: A Technical Overview of a Novel NSD3 Inhibitor
For Immediate Release
In the rapidly evolving landscape of epigenetic drug discovery, the development of targeted inhibitors for histone methyltransferases has become a cornerstone of modern cancer research. Among these, Nuclear Receptor Binding SET Domain Protein 3 (NSD3) has emerged as a critical oncogenic driver in a variety of cancers, including non-small cell lung cancer. This whitepaper provides an in-depth technical guide to Nsd3-IN-2, a potent inhibitor of NSD3, detailing its discovery, mechanism of action, and the experimental protocols utilized in its characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic therapy.
Introduction to NSD3 as a Therapeutic Target
NSD3, a member of the NSD family of histone lysine methyltransferases, plays a crucial role in regulating gene expression through the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3).[1][2][3][4][5][6][7] Dysregulation of NSD3 activity, through genetic amplification, mutation, or overexpression, has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[1][2][6][8] The catalytic SET domain of NSD3 is responsible for its methyltransferase activity, and its inhibition presents a promising strategy to counteract the oncogenic effects of aberrant NSD3 signaling.[6][9][10][11]
Discovery and Profiling of this compound
This compound was identified as a potent inhibitor of NSD3 through targeted screening and optimization efforts. While the specific details of its discovery campaign are not extensively published, its biological activity has been characterized, demonstrating its potential as a valuable research tool and a lead compound for further development.
In Vitro Potency and Cellular Activity
This compound exhibits potent inhibition of NSD3's methyltransferase activity with a half-maximal inhibitory concentration (IC50) in the micromolar range. Its activity has been confirmed in cellular assays, where it effectively reduces H3K36 methylation levels and inhibits the proliferation of cancer cell lines with NSD3 dependencies.
| Parameter | Value | Assay Type | Reference |
| IC50 | 17.97 µM | Biochemical Assay | [12] |
| Cellular H3K36me3 Inhibition | Effective at 30 µM (48 h) | Western Blot in H460, H1299, H1560 cells | [12] |
| Cell Proliferation Inhibition | Effective at 50 µM (7-16 d) | Cell Viability Assay in H460, H1299, H1560 cells | [12] |
Mechanism of Action
This compound functions as a direct inhibitor of the NSD3 enzyme. While the precise binding mode has not been publicly disclosed, it is hypothesized to interact with the catalytic SET domain, thereby preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate. This inhibition of NSD3's methyltransferase activity leads to a downstream reduction in H3K36 methylation, altering gene expression and ultimately impeding cancer cell growth and proliferation.
Key Signaling Pathways Involving NSD3
NSD3 is implicated in several critical signaling pathways that drive tumorigenesis. Understanding these pathways is essential for elucidating the downstream effects of NSD3 inhibition by molecules like this compound.
Experimental Protocols
To facilitate further research and validation of NSD3 inhibitors, this section provides detailed methodologies for key experiments.
NSD3 Inhibitor Screening: In Vitro IC50 Determination
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against NSD3.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to create a dose-response curve.
-
Prepare a reaction buffer containing recombinant NSD3 enzyme, a histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM).
-
-
Reaction Incubation:
-
In a microplate, combine the reaction buffer with the various concentrations of the test compound.
-
Initiate the methyltransferase reaction by adding the histone H3 substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Terminate the reaction.
-
Detect the level of H3K36 methylation using a suitable method, such as:
-
Radioactive Assay: Using [3H]-SAM and measuring the incorporation of radioactivity into the histone substrate.
-
Antibody-Based Assay (e.g., ELISA, AlphaLISA): Using a specific antibody that recognizes methylated H3K36.
-
-
-
Data Analysis:
-
Quantify the signal for each concentration of the test compound.
-
Normalize the data to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Western Blot for H3K36me3
This protocol describes how to assess the ability of an NSD3 inhibitor to reduce the levels of H3K36 trimethylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., H460, H1299, or H1650) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 30 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K36me3.
-
As a loading control, incubate a parallel membrane or strip the original membrane and re-probe with an antibody against total Histone H3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for H3K36me3 and total Histone H3.
-
Normalize the H3K36me3 signal to the total Histone H3 signal to determine the relative change in methylation upon inhibitor treatment.
-
Future Directions and Conclusion
This compound represents a significant step forward in the development of targeted therapies against NSD3-driven cancers. Its potent and specific activity provides a valuable tool for further dissecting the role of NSD3 in cancer biology. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds to advance them into preclinical and clinical development. The continued exploration of NSD3 inhibitors holds immense promise for the treatment of a wide range of malignancies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. US20190183865A1 - Nsd family inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions [mdpi.com]
- 9. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Nsd3-IN-2: A Technical Guide to its Effects on NSD3 Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Nsd3-IN-2, a potent inhibitor of the histone methyltransferase NSD3. It is intended for researchers, scientists, and drug development professionals investigating epigenetic modulators. This document outlines the differential effects of this compound on the primary isoforms of NSD3—the full-length, catalytically active NSD3L and the shorter, catalytically inactive NSD3S. We present available quantitative data, detailed experimental protocols for assessing inhibitor activity, and a discussion of the signaling pathways modulated by NSD3 and potentially affected by this compound.
Introduction to NSD3 and its Isoforms
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in chromatin regulation and gene expression.[1][2] Dysregulation of NSD3 activity is implicated in various cancers, including breast, lung, and pancreatic cancer, making it a compelling target for therapeutic intervention.[2]
The NSD3 gene encodes three main isoforms through alternative splicing:
-
NSD3 Long (NSD3L): The full-length isoform, containing multiple functional domains including a PWWP domain, five PHD fingers, and a C-terminal SET domain which confers its histone methyltransferase activity.[3][4] NSD3L primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2), epigenetic marks generally associated with active transcription.[2]
-
NSD3 Short (NSD3S): A shorter isoform that includes the N-terminal portion of NSD3L but lacks the catalytic SET domain.[1][3] Consequently, NSD3S is catalytically inactive. It is thought to function as a scaffold or adaptor protein, mediating protein-protein interactions.[1][5] For instance, NSD3S can link the bromodomain-containing protein BRD4 to the chromatin remodeler CHD8.[1]
-
WHISTLE: A shorter, C-terminal isoform with methyltransferase activity, though its role in cancer is less characterized.[4]
Due to these structural and functional differences, it is critical to understand how inhibitors like this compound differentially affect the NSD3 isoforms to fully elucidate their therapeutic potential.
Quantitative Data on this compound Inhibition
This compound has been identified as a potent inhibitor of NSD3. However, publicly available data on its specific activity against individual NSD3 isoforms is limited. The following table summarizes the currently known quantitative data for this compound and a related compound, Nsd3-IN-1.
| Inhibitor | Target | IC50 (µM) | Assay Type | Notes |
| This compound | NSD3 (isoform not specified) | 17.97[6] | Not specified | Inhibits H3K36me3 expression in H460, H1299, and H1560 cells at 30 µM. Inhibits proliferation of these cell lines at 50 µM.[6] |
| Nsd3-IN-1 | NSD3 (isoform not specified) | 28.58 | Not specified | Related compound with inhibitory activity against NSD3. |
Note: The lack of isoform-specific IC50 values is a significant gap in the current understanding of this compound's mechanism of action. Future studies should aim to characterize the inhibitory potential of this compound against purified, full-length NSD3L and assess its binding affinity to NSD3S.
Signaling Pathways Modulated by NSD3
NSD3, primarily through the catalytic activity of NSD3L, is involved in the regulation of several key oncogenic signaling pathways. This compound, by inhibiting NSD3L's methyltransferase function, is expected to modulate these pathways.
NOTCH Signaling Pathway
NSD3L is a positive regulator of the NOTCH signaling pathway. Mechanistically, NSD3L, in cooperation with EZH2 and RNA polymerase II, increases H3K36me2/3 at the promoters of genes involved in NOTCH receptor cleavage. This leads to the nuclear accumulation of the NOTCH intracellular domain (NICD), which in turn transcriptionally represses E-cadherin, promoting epithelial-to-mesenchymal transition (EMT) and cancer stem cell-like properties.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSD3 protein methylation and stabilization transforms human ES cells into variant state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Enzymatic Activity of NSD3
Introduction
Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase belonging to the NSD family, which also includes NSD1 and NSD2.[1][2] These enzymes are crucial for maintaining chromatin integrity and regulating gene expression.[3] NSD3 primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2), a mark associated with active transcription.[4][5][6] The NSD3 gene is located on chromosome 8p11.2 and is frequently amplified or mutated in various cancers, including breast, lung, and pancreatic cancer, highlighting its significance as an oncogene and a therapeutic target.[1][7][8]
The NSD3 gene produces three main isoforms through alternative splicing: a full-length protein (NSD3-long or NSD3L), a short isoform (NSD3-short or NSD3S) that lacks the catalytic SET domain, and another short transcript known as WHISTLE.[4][5] While NSD3L exerts its oncogenic functions through its catalytic activity, NSD3S can act as a scaffold or adaptor protein, contributing to tumorigenesis through methyltransferase-independent mechanisms.[1][5][7] This guide provides a detailed examination of the enzymatic core of NSD3, its regulation, substrate specificity, role in signaling, and the experimental protocols used for its study.
NSD3 Protein Domain Architecture
NSD3 is a large, multidomain protein. The long isoform (NSD3L) contains several conserved domains critical for its function, while the short isoform (NSD3S) contains only the N-terminal region.[2][5]
Enzymatic Activity and Substrate Specificity
The catalytic activity of NSD3 resides within its SET domain, which is flanked by AWS (Associated With SET) and Post-SET domains; these three components form the catalytic core.[4][5]
Histone Substrates
While NSD3 is primarily recognized as an H3K36 mono- and di-methyltransferase, its substrate specificity has been a subject of investigation.[4][6] In vitro assays using peptide substrates have shown that the catalytic domain of NSD3 can methylate various lysines, including H3K4, H3K9, H3K27, H3K36, H3K79, and H4K20.[3][4] However, when using more physiologically relevant recombinant nucleosomes as a substrate, the activity of all NSD family members becomes highly specific for H3K36.[4][6] This specificity is achieved through a mechanism where the nucleosomal DNA acts as an allosteric effector.[3][4] Cryo-EM structures have revealed that NSD3 engagement with the nucleosome causes a partial unwrapping of the DNA near the linker region, allowing the catalytic domain to insert itself between the histone octamer and the DNA.[4][9] This precise positioning orients the H3 tail into the active site, ensuring H3K36 is the preferred target.[4][6]
Non-Histone Substrates
Beyond histones, NSD3 has been shown to methylate non-histone proteins, expanding its functional role. A notable example is the Epidermal Growth Factor Receptor (EGFR).[4] NSD3-mediated mono-methylation of EGFR at lysine 721 (K721) in its kinase domain enhances its kinase activity and downstream ERK signaling, even in the absence of its ligand, EGF.[5][7][10] This activity promotes cell cycle progression and is implicated in squamous cell carcinoma of the head and neck (SCCHN).[7][10]
Data Presentation: Substrate Specificity
| Substrate Type | Specific Substrate | Target Residue(s) | Methylation State | Context / Notes |
| Histone | Histone H3 | K36 | Mono- and Di-methylation | Primary and most specific target, especially on nucleosomal substrates.[4][5] |
| Histone H3 | K4, K9, K27, K79 | Methylation | Observed in vitro, primarily with peptide substrates.[4][5] | |
| Histone H4 | K20 | Methylation | Observed in vitro, primarily with peptide substrates.[4][5] | |
| Non-Histone | EGFR | K721 | Mono-methylation | Enhances kinase activity and downstream signaling.[5][7] |
Regulation of NSD3 Enzymatic Activity
The catalytic function of NSD3 is tightly regulated by multiple mechanisms, including autoinhibition, allosteric activation by the nucleosome, and the influence of other histone post-translational modifications (PTMs).
Autoinhibition and Nucleosomal Activation
In its unbound state, NSD3 exists in a catalytically inactive conformation.[3] An autoinhibitory loop connecting the SET and Post-SET domains physically blocks the active site.[3][4] Binding to the nucleosome induces a significant conformational change that relieves this inhibition.[4][9] This interaction, involving contacts with both nucleosomal DNA and the histone core (specifically H2A and H3), repositions the autoinhibitory loop, opening the catalytic site for the H3 tail and S-Adenosyl methionine (SAM) cofactor binding.[3][4][9]
Regulation by Other PTMs
NSD3 activity is also modulated by the existing epigenetic landscape.
-
Inhibition by H2AK119ub : Ubiquitination of histone H2A at lysine 119 inhibits the activity of all NSD family members. This is likely due to steric hindrance, as NSD3 forms extensive contacts with the C-terminus of H2A.[4][9]
-
Inhibition by H3K4me3 : Trimethylation of H3 at lysine 4 also reduces NSD3's catalytic activity. This correlates with findings that the PHD5 finger of NSD3 preferentially binds to unmodified H3K4, suggesting this interaction contributes to optimal catalytic function.[4][5]
Cancer-Associated Hyperactivating Mutations
Recurrent mutations in NSD3 found in human cancers can lead to a hyperactive state. For instance, the T1232A substitution, identified in lung squamous cell carcinoma, renders the enzyme more efficient at generating H3K36me2 compared to the wild-type protein.[9][11] Similarly, the E1181K/T1232A double mutant exhibits higher methylation activity on nucleosomes both in vitro and in cells.[9]
Quantitative Analysis of NSD3 Activity
Kinetic Parameters
Kinetic studies highlight the importance of the nucleosomal context for NSD3 activity. The C-terminal portion of NSD3 (NSD3c), which contains the catalytic domains, displays a 2.6-fold higher kcat value for nucleosome core particles (NCPs) with linker DNA (187 bp) compared to those without (147 bp), demonstrating the preference for a more complete nucleosomal structure.[9]
Inhibitors of NSD3
Given its role in cancer, significant effort has been directed toward developing small-molecule inhibitors of NSD3. These compounds can be valuable research tools and potential therapeutic agents.[12]
| Inhibitor | Target/Mechanism | IC50 | Notes / Reference |
| NSD3-IN-1 | Direct NSD3 inhibitor | 28.58 µM | Targets histone methyltransferase activity.[13] |
| BIX-01294 | Inhibits NSD1, NSD2, and NSD3 | 95 ± 53 µM | Targets the SET domain.[14] |
| GSKJ1 | Indirect inhibitor | - | Inhibits γ-secretase, affecting NSD3 via the Notch pathway.[15] |
| A-196 | Direct inhibitor | - | Intervenes with the catalytic SET domain.[15] |
| EPZ-6438 | Direct inhibitor | - | Intervenes with the catalytic SET domain.[15] |
| SGC-CBP30 | Direct inhibitor | - | Selective histone methyltransferase inhibitor.[15] |
| BT5 | Covalent inhibitor | - | Selectively inhibits the NSD family; targets a cysteine in the autoinhibitory loop.[16] |
| SZ881 | Covalent inhibitor | - | Covalently engages a conserved zinc-binding cysteine in NSD1 and NSD3.[16] |
| SLN479 | Covalent inhibitor | - | Potently and selectively binds to and inhibits NSD3.[16] |
Role of NSD3 Enzymatic Activity in Signaling Pathways
The methyltransferase activity of NSD3L is a key driver of oncogenic signaling in several cancers. By depositing H3K36me2 marks at specific gene loci, NSD3 activates transcriptional programs that promote tumor initiation, growth, and metastasis.[8]
NSD3 in the NOTCH Signaling Pathway
In breast cancer, elevated NSD3 expression is associated with poor survival.[8] NSD3L cooperates with EZH2 and RNA Polymerase II to increase H3K36me2/3 levels at genes involved in NOTCH signaling, such as NOTCH receptors and the metalloprotease ADAM12.[8][10] This epigenetic activation leads to increased cleavage and nuclear accumulation of the NOTCH intracellular domain (NICD), which in turn promotes an epithelial-to-mesenchymal transition (EMT) and expands the population of cancer-initiating cells.[8]
Other Implicated Pathways
-
mTOR Pathway : In lung cancer with 8p11-12 amplification, NSD3-catalyzed H3K36 methylation results in the transcriptional activation of key oncogenes, including those involved in activating mTOR signaling.[10]
-
EGFR Pathway : As a non-histone substrate, NSD3 directly methylates and activates EGFR, promoting downstream ERK signaling and cell cycle progression.[7][10]
-
Cell Cycle Regulation : NSD3 regulates the transcription of critical cell cycle genes like CDC6 and CDK2. Knockdown of NSD3 can induce cell cycle arrest, highlighting its role in promoting proliferation.[10]
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the ability of recombinant NSD3 to methylate a substrate, typically recombinant nucleosomes.
Methodology:
-
Reaction Setup : Incubate recombinant NSD3 (e.g., 6xHis-MBP-tagged NSD3, aa 680-1437) with recombinant nucleosomes in HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 5 mM MgCl₂, 10% glycerol).[17]
-
Initiation : Start the reaction by adding the methyl donor.
-
Termination & Detection :
-
Radiometric : Stop the reaction by adding SDS loading buffer. Separate proteins via SDS-PAGE. Detect the transfer of the ³H-methyl group to histones using autoradiography or liquid scintillation counting of the excised histone bands.[11]
-
Non-Radioactive : Stop the reaction and separate proteins via SDS-PAGE. Transfer to a membrane and perform a Western blot using antibodies specific for H3K36me1 or H3K36me2.[11]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where NSD3 is bound or to map the distribution of its catalytic product, H3K36me2.
Methodology:
-
Cross-linking : Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing : Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation (IP) : Incubate the sheared chromatin overnight with an antibody specific to NSD3 or H3K36me2. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes : Perform a series of stringent washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.
-
DNA Purification : Purify the immunoprecipitated DNA.
-
Analysis : Analyze the purified DNA using qPCR (ChIP-qPCR) to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.
Mass Spectrometry for Histone Modification Analysis
Mass spectrometry (MS) is a powerful tool for identifying and quantifying histone PTMs, including those catalyzed by NSD3.
Methodology:
-
Histone Extraction : Isolate nuclei from cells and extract histones using acid extraction.
-
Sample Preparation :
-
Bottom-Up MS : Digest histones into smaller peptides using enzymes like Trypsin. Peptides may be chemically derivatized to enable detection of methylation.
-
Top-Down MS : Analyze intact, full-length histone proteins without digestion. This approach is powerful for identifying combinations of PTMs on a single histone molecule.[18]
-
-
LC-MS/MS Analysis : Separate the peptides or proteins using liquid chromatography (LC) and analyze them with a mass spectrometer. The instrument measures the mass-to-charge ratio of the molecules and fragments them to determine their sequence and the precise location and type of modifications.
-
Data Analysis : Use specialized software to identify peptides/proteins and their modifications from the MS spectra and to quantify their relative abundance across different samples. MALDI-TOF MS can also be used to detect methylation states on histone fragments.[14]
References
- 1. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. NSD3: Advances in cancer therapeutic potential and inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 17. pubcompare.ai [pubcompare.ai]
- 18. researchgate.net [researchgate.net]
The Role of NSD3 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Family Member 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase that plays a critical role in chromatin remodeling and gene regulation. As a member of the NSD family of proteins, which also includes NSD1 and NSD2, NSD3 is primarily responsible for the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2). These modifications are predominantly associated with active transcription and are crucial for maintaining chromatin integrity. Dysregulation of NSD3 activity has been implicated in various cancers, making it a significant target for therapeutic development. This guide provides an in-depth technical overview of NSD3's function, the methodologies to study it, and its role in disease.
Core Concepts: NSD3 Structure, Function, and Regulation
NSD3 is a large, multi-domain protein that exists in several isoforms, with the long (NSD3L) and short (NSD3S) isoforms being the most studied.[1][2]
-
NSD3L (Full-length): Contains the catalytic SET domain responsible for its methyltransferase activity, along with several chromatin-reading domains, including PWWP and PHD domains. The SET domain is flanked by AWS (Associated with SET) and post-SET domains, which are crucial for its catalytic function.[1][3]
-
NSD3S (Short isoform): Lacks the C-terminal catalytic SET domain but retains the N-terminal domains, including the PWWP domain. This isoform functions as a scaffold or adaptor protein, mediating protein-protein interactions.[1][2]
The enzymatic activity of NSD3 is directed towards H3K36 on nucleosomal substrates. The interaction with the nucleosome is critical for relieving an autoinhibitory loop within the SET domain, leading to its activation.[1][4] This interaction involves contacts with both the histone tails and the nucleosomal DNA.[1]
Quantitative Data on NSD3 Interactions and Activity
Understanding the quantitative aspects of NSD3's function is crucial for experimental design and drug development. The following tables summarize key quantitative data related to NSD3's enzymatic activity, binding affinities, and inhibitor efficacy.
Table 1: Enzymatic Kinetics of NSD3
| Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | Reference |
| 147-bp Nucleosome Core Particle (NCP) | 2.5 ± 0.4 | 0.013 ± 0.001 | [4] |
| 187-bp Nucleosome Core Particle (NCP) | 0.4 ± 0.1 | 0.034 ± 0.002 | [4] |
Table 2: Binding Affinities of NSD3 Domains
| Interacting Partners | NSD3 Domain | K_d_ | Method | Reference |
| H3K36me2 peptide | PWWP1 | 0.86 mM | Not specified | [3] |
| H3K36me3 peptide | PWWP1 | ~3 mM | NMR Titration | [5] |
| BRD4 ET domain | NSD3-short | Not specified | Surface Plasmon Resonance | [4] |
Table 3: Inhibitors of NSD3
| Inhibitor | Target | IC_50_ / GI_50_ | Cell Line | Reference |
| Compound 13i | NSD3 SET domain | IC_50_ = 287 μM (in vitro) | - | [6] |
| Compound 13i | - | GI_50_ = 36.5 μM | JIMT1 (breast cancer) | [6] |
Signaling and Functional Pathways
NSD3 functions within a complex network of interactions to regulate gene expression. A key pathway involves its interaction with the bromodomain and extraterminal domain (BET) protein BRD4 and the chromatin remodeler CHD8. The short isoform, NSD3S, acts as a scaffold, linking BRD4 to CHD8, thereby recruiting this remodeling complex to chromatin to facilitate transcriptional activation of oncogenes like MYC. This interaction is independent of NSD3's methyltransferase activity and highlights the importance of its scaffolding function in cancer.
Experimental Protocols
Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the in vitro methyltransferase activity of NSD3 on nucleosomal substrates.
Workflow:
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.
-
Add Substrates: Add recombinant nucleosomes (e.g., 1 µg) and purified recombinant NSD3 protein (e.g., 0.5 µg) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding 1 µCi of S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM). The final reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction at 30°C for 1-4 hours.
-
Stop Reaction: Stop the reaction by adding 2x Laemmli sample buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize total histones by Coomassie blue staining.
-
Detect the transfer of the [³H]-methyl group to histones by fluorography or by excising the histone bands and measuring radioactivity using a scintillation counter.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol describes the procedure to identify the genomic regions occupied by NSD3.
Workflow:
Methodology:
-
Cross-linking: Cross-link cells (e.g., 1x10⁷) with 1% formaldehyde for 10 minutes at room temperature. Quench with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-NSD3 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Co-Immunoprecipitation (Co-IP)
This protocol is used to identify proteins that interact with NSD3 in vivo.
Workflow:
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-NSD3 antibody for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.
-
-
Washes: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting partners (e.g., anti-BRD4).
-
Mass Spectrometry: For unbiased identification of interacting partners, subject the eluted proteins to mass spectrometry analysis.
-
NSD3 in Drug Development
The amplification and overexpression of NSD3 in various cancers, including breast, lung, and bladder cancer, have established it as a promising therapeutic target.[1] The development of small molecule inhibitors targeting the catalytic SET domain or the chromatin-reading PWWP domains is an active area of research.[6] Furthermore, the dependence of some cancers on the NSD3S-BRD4 interaction suggests that disrupting this protein-protein interaction could be a viable therapeutic strategy. The hypersensitivity of NSD3-driven cancers to BET inhibitors further underscores the therapeutic potential of targeting the NSD3 pathway.
Conclusion
NSD3 is a multifaceted chromatin remodeler with both catalytic and scaffolding functions that are integral to gene regulation. Its role in promoting oncogenesis has made it a focal point for cancer research and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the biology of NSD3 and develop novel therapeutic interventions.
References
- 1. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSD3 protein methylation and stabilization transforms human ES cells into variant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of nucleosomal H3K36 methylation by NSD methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Methyltransferase NSD3 Has Chromatin-binding Motifs, PHD5-C5HCH, That Are Distinct from Other NSD (Nuclear Receptor SET Domain) Family Members in Their Histone H3 Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Nsd3-IN-2: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Nsd3-IN-2, also identified as compound C6, is a potent inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3), a histone methyltransferase implicated in various cancers. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on gene transcription, and detailed experimental protocols for its characterization. By inhibiting the catalytic activity of NSD3, this compound modulates histone H3 lysine 36 (H3K36) methylation, a critical epigenetic mark for active transcription, thereby offering a promising avenue for therapeutic intervention in NSD3-driven malignancies.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound (compound C6).
| Parameter | Value | Cell Lines | Conditions | Reference |
| IC50 | 17.97 μM | N/A (Biochemical Assay) | In vitro NSD3 inhibition | [1] |
| Cell Growth Inhibition | Effective | H460, H1299, H1650 (Non-small cell lung cancer) | 50 μM; 7-16 days | [1] |
| H3K36me3 Inhibition | Observed | H460, H1299, H1560 (Non-small cell lung cancer) | 30 μM; 48 hours | [1] |
Mechanism of Action: Impact on Gene Transcription
NSD3 is a histone methyltransferase that specifically catalyzes the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3). These methylation marks are predominantly associated with actively transcribed gene bodies and are crucial for regulating gene expression. This compound, by inhibiting the catalytic SET domain of NSD3, prevents the deposition of these marks.
The reduction in H3K36me3 levels upon treatment with this compound disrupts the normal transcriptional program.[1] This can lead to the downregulation of oncogenes that are dependent on NSD3-mediated H3K36 methylation for their expression. The observed anti-proliferative effects in non-small cell lung cancer cell lines suggest that the genes regulated by NSD3 are critical for cancer cell survival and proliferation.[1]
Signaling Pathways
The inhibition of NSD3 by this compound can be visualized as an interruption of the epigenetic regulation of gene expression. The following diagram illustrates the simplified signaling pathway.
References
Methodological & Application
Preparation of Nsd3-IN-2 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Nsd3-IN-2, a potent inhibitor of the histone methyltransferase NSD3. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor of NSD3 (Nuclear Receptor Binding SET Domain Protein 3), a histone lysine methyltransferase. NSD3 is implicated in various cellular processes, and its dysregulation has been linked to several cancers. This compound serves as a valuable tool for studying the biological functions of NSD3 and for preclinical drug development. It has been shown to inhibit the growth and proliferation of non-small cell lung cancer cell lines.[1]
Physicochemical Data and Solubility
Proper stock solution preparation begins with accurate information about the compound's properties. The key details for this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 337.40 g/mol |
| CAS Number | 675190-57-5 |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Storage of Solid | Refer to Certificate of Analysis for recommendations. |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Acclimatize the Compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.374 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 337.40 g/mol × 1000 mg/g = 3.374 mg
-
-
-
Dissolve in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound powder. To prepare a 10 mM stock solution with 3.374 mg of the compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensure Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If precipitation or cloudiness is observed, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Context
This compound exerts its effects by inhibiting the catalytic activity of NSD3, a key enzyme in the regulation of gene expression through histone methylation. NSD3 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/2). This modification is generally associated with actively transcribed regions of chromatin. By inhibiting NSD3, this compound can alter the histone code and subsequently impact the expression of genes involved in cellular processes such as proliferation and differentiation.
Caption: Inhibition of the NSD3 Signaling Pathway by this compound.
References
Optimal Concentration of Nsd3-IN-2 for H460 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nsd3-IN-2 is a potent inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3), a histone lysine methyltransferase.[1] Dysregulation of NSD3 is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC). The H460 cell line, a human NSCLC line, is a widely used model for studying lung cancer biology and for the preclinical evaluation of potential therapeutic agents. Determining the optimal concentration of this compound is critical for achieving desired experimental outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of histone methylation, while minimizing off-target effects. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in H460 cells.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of the NSD3 enzyme, which is responsible for the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3). This epigenetic modification plays a crucial role in transcriptional regulation. By inhibiting NSD3, this compound can alter gene expression profiles, leading to the suppression of cancer cell growth and proliferation. In H460 cells, treatment with 30 μM this compound for 48 hours has been shown to inhibit the expression of H3K36me3.[1]
Signaling Pathway of NSD3 Inhibition
Caption: Inhibition of NSD3 by this compound blocks H3K36 methylation, leading to altered gene expression and subsequent inhibition of cell proliferation and induction of apoptosis.
Quantitative Data Summary
The following table summarizes the known quantitative data for the effects of this compound on H460 cells. It is important to note that a complete dose-response study for all cellular effects is not publicly available. The optimal concentration will vary depending on the specific experimental endpoint.
| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |
| IC50 | H460 | 17.97 µM | Not Specified | Inhibition of cell growth/proliferation | [1] |
| Histone Methylation | H460 | 30 µM | 48 hours | Inhibition of H3K36me3 expression | [1] |
| Cell Proliferation | H460 | 50 µM | 7-16 days | Inhibition of cell proliferation | [1] |
Experimental Protocols
Detailed protocols for key experiments to determine the optimal concentration of this compound in H460 cells are provided below. These protocols are based on established methodologies for H460 cells and similar inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of this compound that inhibits cell metabolic activity, which is an indicator of cell viability and proliferation. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
Experimental Workflow for MTT Assay
References
Application Notes and Protocols for Nsd3-IN-2 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nsd3 and the Role of Nsd3-IN-2
Nuclear SET domain-containing protein 3 (NSD3), a histone lysine methyltransferase, is a critical regulator of gene expression and is increasingly implicated in the pathogenesis of various cancers.[1][2][3] NSD3 catalyzes the methylation of histone H3 at lysine 36 (H3K36), a modification associated with active transcription.[2][4] The gene encoding NSD3 is located on chromosome 8p11.2, a region frequently amplified in breast, lung, and colon cancers, leading to its overexpression.[1][5] Elevated NSD3 expression has been linked to the activation of key oncogenic signaling pathways, including NOTCH, mTOR, and EGFR/ERK, promoting cancer cell proliferation, survival, and metastasis.[1][6][7]
This compound is a potent and specific inhibitor of NSD3 with a reported IC50 value of 17.97 μM.[8] This small molecule has been shown to inhibit the growth and proliferation of non-small cell lung cancer cell lines, such as H460, H1299, and H1650, highlighting its potential as a therapeutic agent.[8] These application notes provide a detailed protocol for utilizing this compound in a common cell viability assay to assess its cytotoxic and anti-proliferative effects on cancer cells.
Key Signaling Pathway of NSD3
The diagram below illustrates a simplified signaling pathway involving NSD3. Overexpression or hyperactivity of NSD3 leads to increased H3K36 methylation, which in turn can activate downstream oncogenic pathways like NOTCH and EGFR/ERK, driving tumor progression. This compound acts by inhibiting the methyltransferase activity of NSD3, thereby blocking these downstream effects.
Caption: NSD3 signaling pathway and its inhibition.
Experimental Protocols
A highly sensitive and robust method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay. This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9][10]
Materials
-
Cancer cell lines (e.g., H460, H1299, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow
The following diagram outlines the key steps for performing a cell viability assay with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of NSD3 in Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. ch.promega.com [ch.promega.com]
Application Note & Protocol: Detection of H3K36me2 Reduction Following Nsd3-IN-2 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the inhibition of NSD3-mediated H3K36me2 (Histone H3 dimethylation at lysine 36) using the small molecule inhibitor Nsd3-IN-2. The protocol outlines the entire workflow, from cell culture and inhibitor treatment to histone extraction and subsequent analysis by Western blot.
Introduction
Histone methyltransferases of the NSD (Nuclear Receptor Binding SET Domain Protein) family play a critical role in regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36). NSD3, in particular, is responsible for depositing the H3K36me2 mark. Dysregulation of NSD3 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a potent inhibitor of NSD3 with a reported IC50 of 17.97 μM. This application note provides a robust method to evaluate the cellular activity of this compound by monitoring the levels of its downstream epigenetic mark, H3K36me2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental procedure.
Caption: Mechanism of this compound action on H3K36me2.
Caption: Experimental workflow for H3K36me2 Western blot.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and dilutions for the key reagents in this protocol. Optimization may be required depending on the cell line and specific antibodies used.
| Reagent/Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 10 - 50 µM | Start with a dose-response experiment to determine the optimal concentration for your cell line. |
| Treatment Duration | 24 - 72 hours | Time-course experiments are recommended to identify the optimal treatment duration. |
| Primary Antibody: Anti-H3K36me2 | 1:1000 - 1:5000 dilution | Refer to the manufacturer's datasheet for specific recommendations. |
| Primary Antibody: Anti-Histone H3 (Loading Control) | 1:5000 - 1:20000 dilution | Total Histone H3 is a reliable loading control for histone modification studies. |
| Secondary Antibody (HRP-conjugated) | 1:5000 - 1:20000 dilution | Use an appropriate secondary antibody that recognizes the host species of your primary antibodies. |
| Protein Loading per Lane | 10 - 20 µg of histone extract | The optimal amount may vary; ensure consistent loading across all lanes. |
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate your cells of interest at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density will vary between cell lines.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the medium with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Part 2: Histone Extraction (Acid Extraction Method)
This protocol is adapted from standard acid extraction procedures for histones.[1][2]
-
Cell Harvesting:
-
For adherent cells, wash the cells once with ice-cold PBS.
-
Add a suitable amount of ice-cold PBS with protease inhibitors and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Lysis:
-
Centrifuge the cells at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 ml of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v) and protease inhibitors).
-
Lyse the cells by incubating on a rotator for 10 minutes at 4°C.
-
-
Nuclei Isolation:
-
Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Carefully discard the supernatant.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 400 µl of 0.2 N HCl.
-
Incubate on a rotator overnight at 4°C to extract the histones.
-
-
Histone Precipitation and Quantification:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
Neutralize the acid by adding 1/10th volume of 2 M NaOH.
-
Determine the protein concentration using a Bradford or BCA protein assay. It is crucial to use the same buffer for the standards as for the samples.
-
Store the histone extracts at -80°C.
-
Part 3: Western Blot Analysis
-
Sample Preparation:
-
Mix the desired amount of histone extract (10-20 µg) with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 15% polyacrylamide gel to ensure good resolution of the low molecular weight histone proteins.[3]
-
Include a pre-stained protein ladder.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a 0.2 µm pore size PVDF or nitrocellulose membrane.[4] This smaller pore size is recommended for better retention of small proteins like histones.
-
Perform the transfer according to the manufacturer's instructions for your transfer apparatus.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-H3K36me2 and anti-Histone H3) in the blocking buffer at the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using appropriate software (e.g., ImageJ).
-
Normalize the H3K36me2 signal to the total Histone H3 signal for each sample to account for any loading variations.
-
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure efficient protein transfer.
-
Check the activity of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking step is sufficient.
-
Use a fresh blocking buffer.
-
Optimize antibody concentrations.
-
-
Uneven Loading:
-
Ensure accurate protein quantification.
-
Carefully load equal volumes of prepared samples.
-
Use a reliable loading control like total Histone H3 for normalization.[5]
-
References
Application Notes and Protocols for Mass Spectrometry Analysis of Nsd3-IN-2 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear SET Domain-containing protein 3 (NSD3), also known as WHSC1L1, is a histone methyltransferase that plays a crucial role in chromatin regulation by catalyzing the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2).[1][2] Aberrant expression and amplification of the NSD3 gene are implicated in the pathogenesis of various cancers, including breast, lung, and pancreatic cancer, making it a compelling therapeutic target.[2][3][4] NSD3 exists in different isoforms, with the full-length NSD3L protein containing the catalytic SET domain and a shorter isoform, NSD3S, lacking this domain but retaining protein-protein interaction motifs like the PWWP1 domain.[5][6] Both isoforms are considered relevant for cancer progression.[5]
Nsd3-IN-2 is a potent inhibitor of NSD3 with a reported IC50 value of 17.97 μM. It has demonstrated anti-cancer activity by inhibiting the growth and proliferation of non-small cell lung cancer cell lines. Understanding the precise molecular targets of this compound is paramount for elucidating its mechanism of action, identifying potential off-target effects, and developing more selective therapeutic agents. This document provides detailed application notes and protocols for the identification and characterization of this compound targets using state-of-the-art mass spectrometry-based proteomic approaches.
Key Signaling Pathways Involving Nsd3
NSD3 is a multifaceted protein implicated in several critical signaling pathways that drive oncogenesis. Its activity can be either dependent on its methyltransferase function or independent, acting as a scaffold for protein complexes.
One of the key pathways regulated by the methyltransferase activity of NSD3L is the NOTCH signaling pathway . NSD3L interacts with EZH2 and RNA polymerase II, leading to H3K36 methylation and subsequent transactivation of NOTCH pathway genes. This activation is crucial for breast tumor initiation and metastasis.[7][8]
NSD3 also influences the EGFR/ERK signaling pathway . It can directly methylate the EGFR kinase domain, leading to increased kinase activity and downstream ERK signaling, even in the absence of EGF. This promotes cell cycle progression and proliferation.[3][8]
The short isoform, NSD3S, functions as an adaptor protein. A notable interaction is with BRD4 , a member of the BET family of proteins. The NSD3S-BRD4 complex can regulate the transcription of oncogenes like MYC.[4] This highlights a methyltransferase-independent role of NSD3 in cancer.
Below is a diagram illustrating the central role of NSD3 in these oncogenic signaling pathways.
Quantitative Data Presentation
Mass spectrometry-based proteomics allows for the quantitative analysis of proteins that interact with this compound. The following tables present hypothetical data from two common experimental approaches: Affinity Purification-Mass Spectrometry (AP-MS) with label-free quantification and Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics.
Table 1: Putative this compound Interacting Proteins Identified by AP-MS
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (this compound vs. Control) | p-value | Putative Role |
| Q9BZ95 | NSD3 | Nuclear receptor-binding SET domain protein 3 | 25.3 | <0.001 | On-target |
| P51532 | BRD4 | Bromodomain-containing protein 4 | 8.7 | <0.01 | Co-complex protein |
| Q15022 | EZH2 | Enhancer of zeste homolog 2 | 4.1 | <0.05 | Co-complex protein |
| P00533 | EGFR | Epidermal growth factor receptor | 2.5 | <0.05 | Substrate/interactor |
| Q13547 | HDAC1 | Histone deacetylase 1 | 2.1 | >0.05 | Non-specific binder |
Table 2: Proteins with Altered Abundance in this compound Treated Cells (SILAC)
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (Heavy/Light) | Significance | Biological Process |
| Q9BZ95 | NSD3 | Nuclear receptor-binding SET domain protein 3 | 0.98 | Not Significant | - |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.85 | Significant | Apoptosis |
| P62258 | Cyclin B1 | Cyclin B1 | 0.45 | Significant | Cell Cycle |
| Q06609 | MYC | Myc proto-oncogene protein | 0.62 | Significant | Transcription |
| P10415 | VIM | Vimentin | 0.71 | Not Significant | Cytoskeleton |
Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions and cell lines used.
Experimental Protocols and Workflows
To identify the targets of this compound, several mass spectrometry-based proteomics strategies can be employed. Below are detailed protocols for three powerful approaches: Affinity Purification-Mass Spectrometry (AP-MS), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Limited Proteolysis-Mass Spectrometry (LiP-MS).
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for this compound
This protocol describes the use of an immobilized this compound probe to capture interacting proteins from cell lysates.
Experimental Workflow Diagram:
Methodology:
-
Probe Synthesis: Synthesize a biotinylated version of this compound. A linker should be introduced at a position that does not interfere with its binding to NSD3.
-
Cell Culture and Lysis: Culture a relevant cancer cell line (e.g., a line where NSD3 is amplified) to 80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein complexes.
-
Affinity Pulldown:
-
Pre-clear the cell lysate with streptavidin-coated magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the biotinylated this compound probe. As a negative control, incubate a separate aliquot of lysate with biotin alone or an inactive analog of this compound.
-
Add streptavidin-coated magnetic beads to capture the probe-protein complexes.
-
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins using a competitive elution with excess biotin, or by denaturation with a buffer containing SDS.
-
Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the protein abundances between the this compound pulldown and the control pulldown to identify specific interactors.
Protocol 2: SILAC-based Quantitative Proteomics
This protocol allows for the quantitative comparison of the proteomes of cells treated with this compound versus a vehicle control.
Methodology:
-
SILAC Labeling: Culture cells for at least five passages in SILAC medium containing either "light" (standard) or "heavy" (¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) amino acids.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis and Protein Mixing: Harvest and lyse the cells from both conditions separately. Combine equal amounts of protein from the "heavy" and "light" lysates.
-
Sample Preparation and LC-MS/MS: Prepare the mixed protein sample for mass spectrometry analysis as described in the AP-MS protocol (reduction, alkylation, and tryptic digestion).
-
Data Analysis: Identify and quantify peptides using proteomics software. The ratio of the "heavy" to "light" peptide signals will indicate the change in protein abundance upon this compound treatment.
Protocol 3: Limited Proteolysis-Mass Spectrometry (LiP-MS)
LiP-MS identifies direct target engagement by detecting changes in protein conformation upon ligand binding.
Methodology:
-
Cell Lysis: Prepare a native cell lysate as described in the AP-MS protocol.
-
Inhibitor Incubation: Treat aliquots of the lysate with this compound or a vehicle control.
-
Limited Proteolysis: Add a non-specific protease (e.g., proteinase K) to both the treated and control lysates for a short, defined period. The binding of this compound to its target(s) will alter the protein's conformation, leading to a different pattern of proteolytic cleavage.
-
Denaturation and Digestion: Stop the limited proteolysis by denaturation. Then, perform a standard tryptic digest to generate peptides suitable for MS analysis.
-
LC-MS/MS and Data Analysis: Analyze the peptide samples by LC-MS/MS. Compare the peptide profiles of the this compound treated and control samples to identify peptides with altered abundance, which correspond to regions of the protein where the conformation has changed upon inhibitor binding.
Conclusion
The mass spectrometry-based protocols outlined in this document provide a robust framework for the comprehensive analysis of this compound targets. By employing a combination of affinity-based and quantitative proteomic approaches, researchers can identify both direct binding partners and downstream cellular proteins affected by this compound treatment. This multi-faceted approach will not only validate NSD3 as the primary target but also uncover potential off-target interactions and provide valuable insights into the inhibitor's mechanism of action, thereby accelerating its development as a targeted cancer therapeutic.
References
- 1. The Methyltransferase NSD3 Has Chromatin-binding Motifs, PHD5-C5HCH, That Are Distinct from Other NSD (Nuclear Receptor SET Domain) Family Members in Their Histone H3 Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for In Vivo Studies of Nsd3-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSD3 (Nuclear Receptor Binding SET Domain Protein 3) is a histone methyltransferase that plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36).[1] Aberrant NSD3 activity is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer, making it a compelling target for therapeutic intervention.[2][3] Nsd3-IN-2 is a potent inhibitor of NSD3 with an IC50 value of 17.97 μM and has demonstrated anti-proliferative activity in NSCLC cell lines.[4] These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in preclinical cancer models.
While specific in vivo data for this compound is not yet publicly available, this document leverages information from studies on other NSD family inhibitors to provide a robust framework for initiating preclinical investigations.
NSD3 Signaling Pathway
NSD3 is a multifaceted protein that exists in different isoforms, with the long isoform (NSD3L) containing the catalytic SET domain responsible for histone methylation.[2] NSD3-mediated H3K36 methylation is generally associated with active gene transcription.[3] Dysregulation of NSD3 can lead to oncogenesis through various mechanisms, including the activation of signaling pathways like NOTCH and the stabilization of oncoproteins such as MYC.[2][5]
References
- 1. Frontiers | Structural insights into the C-terminus of the histone-lysine N-methyltransferase NSD3 by small-angle X-ray scattering [frontiersin.org]
- 2. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nsd3-IN-2 solubility and stability issues
Welcome to the technical support center for Nsd3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent NSD3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3). NSD3 is a histone methyltransferase that plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. This compound exerts its effects by inhibiting the catalytic activity of NSD3, thereby modulating downstream signaling pathways involved in cell growth and proliferation. It has an IC50 value of 17.97 μM and has been shown to inhibit the growth of non-small cell lung cancer cell lines.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What can I do?
A2: Precipitation of small molecule inhibitors in aqueous solutions is a common issue, especially for compounds with low aqueous solubility. Here are a few troubleshooting steps:
-
Optimize DMSO Concentration: While this compound is soluble in DMSO, adding a concentrated DMSO stock directly to your aqueous culture medium can cause the compound to precipitate.[2][3] It is recommended to first make intermediate dilutions of your stock in DMSO before the final dilution into the aqueous medium.[2] Most cell lines can tolerate a final DMSO concentration of up to 0.1%, but it is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.[2]
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO might help, as this increases the volume of DMSO added to the culture medium, which can aid in solubility.[3]
-
Incorporate Solubilizing Agents: For in vivo studies or challenging in vitro assays, consider using formulation strategies that include co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), or lipid-based delivery systems.[4][5]
-
Sonication and Gentle Warming: If precipitation occurs upon dilution, gentle vortexing or sonication may help to redissolve the compound.[6] Gentle warming (not exceeding 50°C) can also be attempted, but caution should be exercised to avoid compound degradation.[6]
Q3: What are the recommended storage conditions for this compound?
-
Solid Form: Store the compound as a solid at -20°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (e.g., up to 6 months). For short-term storage (e.g., up to 1 month), -20°C is generally acceptable.[7]
Q4: How can I be sure that my this compound is active in my experiments?
A4: To confirm the activity of this compound, you can perform a dose-response experiment in a sensitive cell line and measure a relevant downstream biomarker. For example, since NSD3 is a histone methyltransferase, you could assess the levels of H3K36 methylation via Western blot. A decrease in H3K36me2 or H3K36me3 levels upon treatment with this compound would indicate target engagement and activity.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect your culture medium for any signs of precipitation after adding this compound. If observed, refer to the FAQ on preventing precipitation. |
| Compound Degradation | Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response curve to determine the optimal working concentration for your specific cell line and assay. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses NSD3 and is dependent on its activity for proliferation or other measured endpoints. |
Issue 2: Cell Toxicity Unrelated to NSD3 Inhibition
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control with the same DMSO concentration. |
| Off-Target Effects | High concentrations of any inhibitor can lead to off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Contamination | Rule out bacterial, fungal, or mycoplasma contamination in your cell cultures, as this can cause non-specific cell death.[8] |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (NSD3) | 17.97 μM | [1] |
| Effect on Cell Proliferation | Inhibits the growth of H460, H1299, and H1650 non-small cell lung cancer cell lines. | [1] |
| Effect on Histone Methylation | Inhibits H3K36me3 expression in H460, H1299, and H1560 cells at 30 μM. | [1] |
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific experimental setup.
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: In Vitro Cell-Based Assay
-
Materials: this compound stock solution, appropriate cell line, complete cell culture medium, multi-well plates, vehicle (DMSO).
-
Procedure:
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. To minimize precipitation, perform initial dilutions in DMSO if necessary, ensuring the final DMSO concentration in the medium remains constant across all treatments and is non-toxic.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assess the desired endpoint (e.g., cell viability, proliferation, protein expression) using an appropriate assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of NSD3-mediated signaling pathways in cancer.
Caption: Troubleshooting workflow for inconsistent inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Culture Academy [procellsystem.com]
Technical Support Center: Troubleshooting Nsd3-IN-2 Off-Target Effects
Welcome to the technical support center for Nsd3-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects during their experiments with this NSD3 inhibitor. The following guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target activity?
This compound is a small molecule inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3). NSD3 is a histone methyltransferase that primarily mono- and di-methylates histone H3 at lysine 36 (H3K36me1/me2), playing a crucial role in chromatin regulation and gene expression. This compound has been shown to inhibit the proliferation of certain cancer cell lines.
Q2: I am observing a phenotype in my experiment that doesn't align with the known function of NSD3. Could this be an off-target effect of this compound?
It is possible. While this compound is designed to target NSD3, like many small molecule inhibitors, it may interact with other proteins in the cell, leading to off-target effects. The NSD family of proteins (NSD1, NSD2, and NSD3) share a conserved catalytic SET domain, which can make achieving high selectivity a challenge for inhibitors targeting this domain. Therefore, unexpected phenotypes should be investigated to rule out off-target activities.
Q3: What are the first steps I should take to investigate potential off-target effects of this compound?
A logical first step is to confirm the on-target activity of this compound in your experimental system. You should verify that the inhibitor is engaging with NSD3 and modulating its downstream signaling at the concentrations you are using. This can be achieved by assessing the levels of H3K36 methylation.
Troubleshooting Guides
Guide 1: Verifying On-Target Engagement of this compound
If you suspect off-target effects, it is crucial to first confirm that this compound is effectively inhibiting its intended target, NSD3, in your specific cellular context.
Question: How can I confirm that this compound is inhibiting NSD3 activity in my cells?
Answer: You can assess the methylation status of histone H3 at lysine 36 (H3K36), the primary substrate of NSD3. A successful inhibition of NSD3 should lead to a decrease in H3K36me1 and/or H3K36me2 levels.
Experimental Protocol: Western Blotting for H3K36 Methylation
-
Cell Treatment: Treat your cells with a dose-range of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts.
-
SDS-PAGE and Western Blotting:
-
Separate the histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K36me1, H3K36me2, and total Histone H3 (as a loading control).
-
Use appropriate secondary antibodies and a suitable detection reagent.
-
-
Analysis: Quantify the band intensities and normalize the H3K36me1/me2 signals to the total H3 signal. A dose-dependent decrease in H3K36 methylation would indicate on-target activity.
Guide 2: Identifying Potential Off-Target Interactions
If you have confirmed on-target engagement but still observe an unexpected phenotype, the next step is to explore potential off-target interactions.
Question: My results suggest off-target effects. How can I identify the unintended protein targets of this compound?
Answer: There are several unbiased proteomic approaches to identify the off-target interactions of a small molecule inhibitor. These methods can provide a broad overview of the proteins that this compound may be binding to in a cellular context.
Experimental Protocols:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of proteins upon ligand binding. Proteins that bind to this compound will exhibit a shift in their melting temperature.
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique involves immobilizing this compound on a solid support (e.g., beads) and using it to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Kinome Profiling: Since many inhibitors can have off-target effects on kinases, a kinome-wide activity screen can reveal if this compound inhibits any kinases.
Data Presentation: this compound On-Target and Potential Off-Target Profile
| Parameter | Value/Information | Source |
| On-Target | NSD3 (Nuclear Receptor Binding SET Domain Protein 3) | |
| IC50 | 17.97 µM | |
| Known On-Target Effect | Inhibition of H3K36 mono- and di-methylation | |
| Potential Off-Targets | Currently, no specific off-target proteins for this compound have been publicly reported. Researchers should consider other NSD family members (NSD1, NSD2) and other SET domain-containing proteins as potential off-targets due to structural similarities. |
Guide 3: Validating and Mitigating Off-Target Effects
Once potential off-targets are identified, it is essential to validate these interactions and design experiments to mitigate their impact on your results.
Answer: Validation can be achieved through orthogonal approaches. To ensure the specificity of your findings to NSD3, it is recommended to use a secondary, structurally distinct NSD3 inhibitor or a genetic approach.
Experimental Protocols for Validation and Mitigation:
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Use a Structurally Different NSD3 Inhibitor: If a similar phenotype is observed with a different NSD3 inhibitor, it is more likely that the effect is on-target.
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Genetic Knockdown/Knockout of NSD3: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate NSD3 expression. If the phenotype observed with this compound is recapitulated by the genetic perturbation of NSD3, this provides strong evidence for on-target activity.
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Site-Directed Mutagenesis: If a specific off-target has been identified, mutating the putative binding site of this compound on that protein can help determine if the interaction is responsible for the observed phenotype.
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Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects should ideally occur at concentrations close to the IC50 for NSD3 inhibition, while off-target effects may require higher concentrations.
Visualizations
Caption: NSD3 Signaling Pathway.
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
Optimizing Nsd3-IN-2 incubation time for experiments
Welcome to the technical support center for Nsd3-IN-2, a potent inhibitor of the NSD3 histone methyltransferase. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Nuclear Receptor Binding SET Domain Family 3 (NSD3) protein. NSD3 is a histone methyltransferase that specifically di- and tri-methylates histone H3 at lysine 36 (H3K36me2/3). By inhibiting NSD3, this compound blocks this methylation, which can impact gene expression and cellular processes such as proliferation and differentiation. It has an IC50 value of 17.97 μM[1].
Q2: What are the key signaling pathways affected by NSD3 inhibition with this compound?
A2: NSD3 is implicated in several oncogenic signaling pathways. Inhibition of NSD3 with this compound is expected to modulate these pathways, including:
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NOTCH Signaling: NSD3-mediated H3K36 methylation can activate the NOTCH signaling pathway, which is crucial for cell fate decisions and is often dysregulated in cancer[2].
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EGFR/ERK Signaling: NSD3 can enhance the activity of the EGFR/ERK pathway, promoting cell proliferation and migration[3][4].
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Wnt/β-catenin Signaling: NSD3 is thought to enhance WNT signaling, a key pathway in development and disease.
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MYC-driven transcription: The short isoform of NSD3 can interact with and stabilize the MYC oncoprotein, a critical regulator of cell growth and proliferation[5].
Q3: How should I reconstitute and store this compound?
A3: For this compound, it is recommended to prepare a stock solution in a solvent like DMSO. For similar inhibitors, stock solutions are typically stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months)[6][7]. Always refer to the manufacturer's datasheet for specific instructions. To prepare a working solution for in vivo experiments, it is advisable to prepare it freshly on the day of use[6].
Q4: What is a good starting concentration and incubation time for my experiments?
A4: The optimal concentration and incubation time for this compound will depend on the cell line and the specific assay. Based on available data, here are some starting recommendations:
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Inhibition of H3K36me3: A concentration of 30 μM for 48 hours has been shown to inhibit H3K36me3 expression in non-small cell lung cancer cell lines (H460, H1299, H1560)[1].
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Cell Proliferation Inhibition: For long-term cell proliferation assays, a concentration of 50 μM for 7-16 days has been used for H460, H1299, and H1560 cells[1].
It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Experimental Protocols
Western Blot for H3K36me2/3 Inhibition
This protocol outlines the steps to assess the inhibition of NSD3-mediated H3K36 di- and tri-methylation in cultured cells using Western blotting.
Materials:
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This compound
-
Cell culture medium and supplements
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Tissue culture plates
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RIPA buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies: anti-H3K36me2, anti-H3K36me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 10, 30, 50 μM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, 72 hours). A 48-hour incubation is a good starting point for observing changes in histone methylation[1].
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K36me2, H3K36me3, and total H3 overnight at 4°C.
-
Detection: The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K36me2/3 signals to the total H3 signal.
Cell Viability (MTT) Assay
This protocol describes how to measure the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound
-
Cell culture medium and supplements
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Treatment: After 24 hours, add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, 96 hours, or longer for slow-growing cells up to 7-16 days)[1].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Recommended Starting Incubation Times and Concentrations for this compound
| Assay Type | Cell Lines | Concentration | Incubation Time | Expected Outcome | Reference |
| Histone Methylation (Western Blot) | H460, H1299, H1560 | 30 μM | 48 hours | Reduction in H3K36me3 levels | [1] |
| Cell Proliferation | H460, H1299, H1560 | 50 μM | 7-16 days | Inhibition of cell growth | [1] |
| Cell Viability (MTT/MTS) | Various | 0.1 - 100 µM | 48 - 96 hours | Dose-dependent decrease in viability | General Protocol |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of H3K36 methylation | Inhibitor concentration too low: The IC50 of this compound is 17.97 μM, but higher concentrations may be needed in cells. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10-100 μM). |
| Incubation time too short: Histone modifications can have a slow turnover rate. | Increase the incubation time (e.g., 72 or 96 hours) and perform a time-course experiment. | |
| Poor inhibitor stability: The compound may be degrading in the culture medium. | Prepare fresh working solutions of this compound for each experiment. If the experiment is long, consider replenishing the medium with fresh inhibitor every 2-3 days. | |
| Cell line is not sensitive: The target cell line may not rely on NSD3 for H3K36 methylation or may have compensatory mechanisms. | Use a positive control cell line known to be sensitive to NSD3 inhibition. Consider measuring NSD3 expression levels in your cell line. | |
| High background in Western blot | Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Include appropriate controls (e.g., secondary antibody only). |
| Inconsistent results in cell viability assays | Uneven cell seeding: Variations in the initial number of cells per well can lead to variability. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in 96-well plates: Evaporation from the outer wells can affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. | |
| Inhibitor precipitation: this compound may precipitate at high concentrations in aqueous media. | Visually inspect the culture medium for any signs of precipitation. If observed, try using a lower concentration or a different solvent for the stock solution. | |
| Unexpected cell toxicity | Off-target effects: At high concentrations, the inhibitor may affect other cellular targets. | Perform dose-response experiments and use the lowest effective concentration. Consider using a structurally different NSD3 inhibitor as a control if available. |
| Solvent toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle-only control. |
Visualizations
Caption: NSD3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of H3K36 methylation.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSD3, a member of nuclear receptor‐binding SET domain family, is a potential prognostic biomarker for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results from Nsd3-IN-2 assays
Welcome to the technical support center for Nsd3-IN-2, a potent inhibitor of the histone methyltransferase NSD3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from assays involving this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and unexpected results that may arise during experiments with this compound.
Question 1: Why am I not observing the expected decrease in cell viability or proliferation after treating my cells with this compound?
Answer: Several factors could contribute to a lack of response to this compound. Consider the following possibilities:
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Cell Line Specificity: The anti-proliferative effects of this compound have been demonstrated in non-small cell lung cancer cell lines such as H460, H1299, and H1650. However, it may not be effective in all cell lines. For example, A549 cells have been reported to be resistant to this compound.[1] The sensitivity of your cell line may depend on the expression levels of NSD3 isoforms and the reliance of the cells on NSD3's methyltransferase activity.
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NSD3 Isoform Expression: The NSD3 gene encodes a long isoform (NSD3L) with catalytic activity and a short isoform (NSD3S) that lacks the methyltransferase domain.[2][3] NSD3S can function as an adaptor protein, and its oncogenic functions may be independent of the methyltransferase activity that this compound targets.[2][4] If your cell model primarily relies on the non-catalytic functions of NSD3S, the inhibitory effect of this compound on cell viability may be minimal.
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Compensatory Pathways: Cancer cells can develop resistance to targeted therapies by activating compensatory signaling pathways. NSD3 is involved in multiple pathways, including NOTCH, mTOR, and EGFR.[3] Inhibition of NSD3's methyltransferase activity might be circumvented by the upregulation of other pro-survival pathways.
-
Experimental Conditions: Ensure that the inhibitor is properly dissolved and used at the recommended concentrations. The IC50 for this compound is 17.97 μM, and concentrations of 30-50 μM have been used to observe effects on H3K36me3 and cell proliferation.[1]
Question 2: I see a decrease in global H3K36 methylation, but no corresponding phenotypic effect. What could be the reason?
Answer: This scenario suggests that while the inhibitor is active and engaging its target, the downstream consequences leading to a specific phenotype (like decreased proliferation) are not being met in your experimental system.
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Methyltransferase-Independent Functions: As mentioned, NSD3 has non-catalytic roles, such as acting as a scaffold for protein complexes.[2][4] Your observed phenotype might be more dependent on these scaffolding functions rather than its methyltransferase activity.
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Functional Redundancy: Other histone methyltransferases might compensate for the loss of NSD3's activity, maintaining the necessary level of H3K36 methylation at key genomic loci to preserve cellular function.
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Time-Lapse Between Molecular and Phenotypic Effects: The reduction in H3K36 methylation is a direct molecular consequence of NSD3 inhibition. However, the resulting phenotypic changes, such as effects on cell cycle or apoptosis, may require a longer duration to become apparent. Consider extending your experimental timeline.
Question 3: I am observing unexpected off-target effects. How can I investigate this?
Answer: While this compound is a potent NSD3 inhibitor, off-target effects are a possibility with any small molecule inhibitor.
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Pathway Analysis: NSD3 is known to be involved in a variety of signaling pathways.[3] Unexpected results could be due to the inhibitor affecting these pathways in ways that are not yet fully characterized. For example, NSD3 can influence the EGFR/ERK pathway.[3] Analyzing key components of related pathways via western blot or other methods might provide clues.
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Rescue Experiments: To confirm that the observed phenotype is due to NSD3 inhibition, consider performing a rescue experiment by overexpressing a drug-resistant mutant of NSD3.
-
Use of Structurally Different Inhibitors: If available, using another NSD3 inhibitor with a different chemical scaffold can help determine if the observed effect is specific to NSD3 inhibition or an artifact of the this compound chemical structure.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Cell Lines | Reference |
| IC50 | 17.97 μM | - | [1] |
| Effective Concentration for H3K36me3 Inhibition | 30 μM (48h) | H460, H1299, H1560 | [1] |
| Effective Concentration for Cell Proliferation Inhibition | 50 μM (7-16 days) | H460, H1299, H1560 | [1] |
Experimental Protocols
Cell Viability Assay Using this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cells using a resazurin-based assay.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. It is advisable to perform a serial dilution to test a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time may need to be optimized for your specific cell line.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to NSD3 function and a general workflow for troubleshooting unexpected results.
Caption: Overview of NSD3 signaling and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
Technical Support Center: Nsd3-IN-2 and Negative Control Compound Guidelines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nsd3-IN-2. The information is tailored for researchers, scientists, and drug development professionals to facilitate smooth and reliable experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a suitable negative control for this compound?
-
Custom Synthesis of an Inactive Analog: The best practice is to synthesize a close structural analog of this compound that is designed to be inactive. This often involves modifying a key functional group responsible for binding to the NSD3 target protein. This approach provides the most rigorous control for off-target effects.
-
Use of a Structurally Related but Inactive Compound: In the absence of a custom-synthesized analog, a structurally related compound that has been experimentally shown to be inactive against NSD family methyltransferases can be used. It is crucial to validate the inactivity of this compound in your experimental system.
The principle of using a structurally similar but inactive control is exemplified in the development of other NSD family probes, such as the NSD2-PWWP1 probe UNC6934 and its inactive control UNC7145, or the NSD3 PROTAC degrader MS9715 and its non-degrading analog MS9715N.
Q2: At what concentration should I use this compound and its negative control?
A2: this compound has a reported IC50 value of 17.97 μM for NSD3.[1] For cell-based assays, a starting concentration range of 10-50 μM is recommended. For example, treatment of non-small cell lung cancer cell lines with 30 μM this compound for 48 hours has been shown to inhibit H3K36me3 expression.[1] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The negative control should be used at the same concentrations as this compound to ensure that any observed effects are not due to non-specific compound activity.
Q3: What are the expected downstream effects of this compound treatment?
A3: this compound, as an inhibitor of NSD3's methyltransferase activity, is expected to reduce the levels of histone H3 lysine 36 mono- and di-methylation (H3K36me1/me2). This can lead to changes in gene expression and affect various cellular processes. For example, inhibition of NSD3 can impact signaling pathways such as NOTCH, mTOR, and EGFR.[2] In some cancer cell lines, this compound has been shown to inhibit cell growth and proliferation.[1]
Troubleshooting Guides
Problem 1: No observable effect on H3K36 methylation levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Start with a concentration range of 10-50 μM and incubation times from 24 to 72 hours. |
| Low NSD3 Expression in the Cell Line | Verify the expression level of NSD3 in your cell line of choice by Western blot or qPCR. Select a cell line with moderate to high NSD3 expression for your experiments. |
| Poor Antibody Quality for H3K36me1/me2 | Validate your primary antibody for specificity and sensitivity. Use a positive control (e.g., nuclear extracts from a cell line known to have high H3K36me1/me2 levels) and a negative control (e.g., recombinant histone H3 without modifications). |
| Issues with Western Blot Protocol for Histones | Histone Western blots can be challenging. Ensure efficient nuclear extraction. Some protocols suggest a simple denaturation step of the membrane-bound proteins after transfer can improve antibody accessibility.[3] Using nitrocellulose membranes may also enhance sensitivity for histone detection.[3] |
Problem 2: High background or non-specific effects observed with this compound.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects of the Compound | This is where a proper negative control is critical. Compare the effects of this compound with an inactive analog. If both compounds produce the same effect, it is likely an off-target effect. |
| Compound Cytotoxicity | Assess cell viability using an MTT or similar assay at the concentrations used in your experiments. If significant cytotoxicity is observed, consider lowering the concentration or reducing the incubation time. |
| Contamination of Cell Culture | Regularly check your cell cultures for any signs of contamination. Mycoplasma contamination, in particular, can alter cellular responses. |
Problem 3: Inconsistent results in cell proliferation assays.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Inconsistent cell numbers at the start of the experiment will lead to variable results. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain a humid environment. |
| Sub-optimal Assay Incubation Time | The incubation time for metabolic assays like MTT or WST-1 should be optimized for your cell line to ensure the signal is within the linear range of detection. |
Quantitative Data Summary
| Compound | Target | IC50 | Cellular Activity |
| This compound | NSD3 | 17.97 μM | Inhibits H3K36me3 expression in H460, H1299, and H1560 cells at 30 μM. Inhibits cell proliferation in H460, H1299, and H1560 cells at 50 μM.[1] |
| Recommended Negative Control | N/A (structurally similar, inactive analog) | Inactive | Should not significantly inhibit NSD3 activity or affect H3K36 methylation levels at concentrations equivalent to this compound. |
Experimental Protocols
Western Blot for Histone H3K36 Methylation
-
Cell Lysis and Nuclear Extraction:
-
Treat cells with this compound or a negative control compound at the desired concentration and for the appropriate duration.
-
Harvest cells and wash with ice-cold PBS.
-
Perform nuclear extraction using a commercial kit or a standard protocol to enrich for histones.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 15-20 µg of nuclear extract per lane on a 15% polyacrylamide gel.
-
Run the gel until adequate separation of low molecular weight proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For histones, a wet transfer at 100V for 1-1.5 hours is recommended.
-
-
Membrane Denaturation (Optional but Recommended):
-
After transfer, gently wash the membrane in TBST.
-
To improve epitope accessibility, some studies recommend a simple denaturation step, such as boiling the membrane in a suitable buffer.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K36me1, H3K36me2, or H3K36me3 overnight at 4°C. Use total Histone H3 as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Proliferation Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. This needs to be optimized for each cell line.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and the negative control. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Co-Immunoprecipitation (Co-IP) for NSD3 Interaction Partners
-
Cell Lysis:
-
Pre-clearing Lysate:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[4]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against NSD3 or a potential interacting partner (e.g., BRD4) overnight at 4°C with gentle rotation. Include an isotype-matched IgG control.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blot using antibodies against the expected interacting proteins.
-
Visualizations
Caption: NSD3 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
References
Technical Support Center: Overcoming Resistance to Nsd3-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the NSD3 inhibitor, Nsd3-IN-2, in cancer cell experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3). NSD3 is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. By inhibiting the catalytic activity of NSD3, this compound aims to alter gene expression programs that drive cancer cell proliferation and survival. In non-small cell lung cancer (NSCLC) cell lines such as H460, H1299, and H1650, this compound has been shown to inhibit growth and proliferation.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of response to this compound:
-
Low or absent NSD3 expression: The target protein must be present for the inhibitor to be effective. Verify the expression level of NSD3 in your cell line at both the RNA and protein levels.
-
Presence of the NSD3S isoform: The NSD3 gene can produce a short isoform (NSD3S) that lacks the catalytic SET domain.[2] If your cell line predominantly expresses NSD3S, an inhibitor targeting the catalytic activity like this compound may be ineffective. The oncogenic activity of NSD3S is thought to be mediated through protein-protein interactions.[2][3]
-
Pre-existing resistance mechanisms: The cancer cells may have intrinsic mechanisms that bypass the effects of NSD3 inhibition.
Q3: We observed initial sensitivity to this compound, but the cancer cells developed resistance over time. What are the potential mechanisms of acquired resistance?
A3: Acquired resistance to targeted therapies like this compound can emerge through various mechanisms. Based on the known functions of NSD3, potential resistance mechanisms include:
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of NSD3. Key pathways to investigate include:
-
EGFR/ERK Pathway: NSD3 can methylate and activate EGFR, leading to downstream ERK signaling.[2]
-
NOTCH Pathway: NSD3-mediated H3K36 methylation can activate NOTCH signaling.[2]
-
WNT Signaling: NSD3 has been implicated in the regulation of WNT signaling components.[3]
-
mTOR Pathway: NSD3 silencing has been shown to inhibit mTOR activation in pancreatic cancer.[2]
-
-
Increased expression of oncogenes: Resistance may be driven by the overexpression of key oncogenes like MYC, which is often associated with NSD3.[4]
-
Alterations in downstream effectors: Changes in the expression or function of proteins downstream of NSD3 could render its inhibition ineffective.
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
II. Troubleshooting Guides
This section provides structured guidance for identifying and potentially overcoming resistance to this compound.
Troubleshooting Workflow for this compound Resistance
Caption: A stepwise workflow for troubleshooting resistance to this compound.
Problem: Lack of Initial Response to this compound
Table 1: Troubleshooting Lack of Initial Response
| Potential Cause | Recommended Action | Experimental Protocol |
| Inactive Compound | Verify the integrity and activity of the this compound compound. | Perform a dose-response curve in a known sensitive cell line (e.g., H460, H1299). |
| Low/No NSD3 Expression | Quantify NSD3 mRNA and protein levels in the resistant cell line. | qPCR: Use validated primers for NSD3. Western Blot: Use a validated NSD3 antibody. |
| Dominant NSD3S Isoform | Determine the relative expression of NSD3 long (NSD3L) and short (NSD3S) isoforms. | RT-PCR: Design primers that can distinguish between the long and short isoforms of NSD3. |
Problem: Acquired Resistance to this compound
Table 2: Investigating Acquired Resistance
| Potential Mechanism | Recommended Action | Experimental Protocol |
| Bypass Pathway Activation | Profile the activity of key signaling pathways (EGFR, NOTCH, WNT, mTOR) in resistant vs. sensitive cells. | Western Blot: Analyze the phosphorylation status of key pathway components (e.g., p-EGFR, p-ERK, NICD, β-catenin, p-S6K). |
| Oncogene Upregulation | Measure the expression of oncogenes known to be associated with NSD3, such as MYC. | qPCR and Western Blot: Quantify MYC mRNA and protein levels. |
| Increased Drug Efflux | Assess the activity of ABC transporters. | Flow Cytometry: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123) with or without a pan-ABC transporter inhibitor. |
III. Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., EGFR, ERK, S6K), NICD, β-catenin, and MYC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA, and validated primers for NSD3, MYC, and housekeeping genes (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
IV. Strategies to Overcome Resistance
Combination Therapies
Based on the potential resistance mechanisms, consider combining this compound with inhibitors of the identified bypass pathways.
Table 3: Potential Combination Therapy Strategies
| Resistance Mechanism | Proposed Combination | Rationale |
| EGFR/ERK Pathway Activation | This compound + EGFR inhibitor (e.g., Gefitinib, Erlotinib) or MEK inhibitor (e.g., Trametinib) | Dual blockade of NSD3 and the reactivated bypass pathway. |
| NOTCH Pathway Activation | This compound + γ-secretase inhibitor (e.g., DAPT) | To inhibit the cleavage and activation of NOTCH receptors. |
| MYC Upregulation | This compound + BET inhibitor (e.g., JQ1, ZEN-3694) | To target the transcriptional co-activator BRD4, which often cooperates with NSD3 and MYC. A clinical trial is investigating a BET inhibitor in patients with NSD3 amplification.[2] |
Alternative NSD3 Targeting Strategies
If resistance is due to the dominance of the NSD3S isoform, which lacks the catalytic domain, consider strategies that target both NSD3 isoforms or induce their degradation.
-
PWWP1 Domain Inhibitors: Inhibitors like BI-9321 target the PWWP1 domain of NSD3 and have been shown to inhibit both the long and short isoforms.[2]
-
Proteolysis-Targeting Chimeras (PROTACs): NSD3-targeting PROTACs have been developed to induce the degradation of both NSD3 isoforms and have shown efficacy in blocking NSD3 function.[2][5]
Signaling Pathway and Resistance Logic
Caption: Potential mechanisms of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSD proteins in anti-tumor immunity and their therapeutic targeting by protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Nsd3-IN-2 lot-to-lot variability and quality control
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the lot-to-lot variability and quality control of Nsd3-IN-2, a potent inhibitor of the NSD3 histone methyltransferase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How can we ensure the consistency of this compound activity between different lots?
A1: Lot-to-lot variability is a critical factor in ensuring reproducible experimental outcomes. We recommend performing a comprehensive quality control (QC) check on each new lot of this compound. This should include identity, purity, and potency assessments.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are the potential causes of inconsistent results in our cell-based assays using this compound?
A3: Inconsistent results can arise from several factors, including:
-
Lot-to-lot variability: Differences in the purity or potency of the inhibitor.
-
Solubility issues: Poor solubility of this compound in your assay medium can lead to inaccurate concentrations.
-
Compound stability: Degradation of the inhibitor over time or under specific experimental conditions.
-
Cell culture conditions: Variations in cell passage number, density, or health can impact the cellular response to the inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity observed | Compound degradation | Prepare fresh stock solutions from solid material. Verify storage conditions. |
| Incorrect concentration | Confirm the concentration of your stock solution and the final concentration in your assay. Perform a dose-response experiment. | |
| Low cell permeability | If using a new cell line, assess the permeability of the compound. This may require specialized assays. | |
| High background signal in biochemical assays | Impurities in the inhibitor lot | Check the purity of the this compound lot using HPLC or LC-MS. |
| Non-specific binding | Include appropriate controls, such as a structurally related inactive compound, to assess non-specific effects. | |
| Variability between replicate experiments | Inconsistent inhibitor concentration | Ensure proper mixing of the inhibitor in the assay medium. Use calibrated pipettes. |
| Cell seeding inconsistency | Ensure uniform cell seeding density across all wells. | |
| Edge effects in microplates | Avoid using the outer wells of the plate for critical experiments, or ensure proper plate sealing and incubation conditions. |
Quality Control Data Summary
Below is a summary of typical quality control specifications for different lots of this compound. Researchers should request a Certificate of Analysis (CoA) for each new lot to verify these parameters.
| Parameter | Lot A | Lot B | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 98.9% | ≥ 98% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to reference spectrum |
| Mass (by LC-MS) | 452.18 [M+H]⁺ | 452.19 [M+H]⁺ | Expected mass ± 0.2 Da |
| Potency (IC₅₀ in vitro) | 15.8 nM | 17.1 nM | 10 - 20 nM |
Experimental Protocols
Protocol 1: Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound reference standard in an appropriate solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare the test lot of this compound in the same manner as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of the standard and sample solutions. The purity is calculated by comparing the peak area of the main compound to the total peak area of all components in the chromatogram.
Protocol 2: In Vitro NSD3 Enzymatic Assay for Potency (IC₅₀) Determination
-
Reagents and Materials:
-
Recombinant human NSD3 enzyme.
-
Histone H3 peptide substrate.
-
S-adenosylmethionine (SAM) as a methyl donor.
-
This compound (various concentrations).
-
Assay buffer.
-
Detection reagent (e.g., antibody-based detection of methylated H3K36).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add NSD3 enzyme, H3 peptide substrate, and this compound dilutions.
-
Initiate the reaction by adding SAM.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Read the signal on a suitable plate reader.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Simplified signaling pathway of NSD3-mediated histone methylation and its inhibition by this compound.
Caption: Quality control workflow for evaluating new lots of this compound before experimental use.
Best practices for storing and handling Nsd3-IN-2
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Nsd3-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3).[1] NSD3 is a histone methyltransferase that plays a crucial role in chromatin regulation and is implicated in various cancers.[2][3][4][5] this compound exerts its effects by inhibiting the catalytic activity of NSD3, thereby modulating gene expression. It has an IC50 value of 17.97 μM and has been shown to inhibit the growth and proliferation of non-small cell lung cancer cell lines.[1]
Q2: How should I store this compound upon receipt?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years. The product is generally stable at room temperature for a few days during shipping.[6]
Q3: How do I reconstitute this compound for experimental use?
Q4: How should I store the reconstituted stock solution of this compound?
Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, the solution can be kept at -20°C for up to one month. For long-term storage, it is recommended to store the aliquots at -80°C for up to six months.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in stock solution | The compound may have limited solubility in the chosen solvent at high concentrations or low temperatures. | Gently warm the solution and/or sonicate to redissolve the compound.[8] Consider preparing a more diluted stock solution. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared dilutions from a properly stored stock solution. Prepare new aliquots of the stock solution if degradation is suspected. |
| Pipetting errors or inaccurate concentration calculations. | Double-check all calculations and ensure pipettes are calibrated correctly. | |
| Low or no inhibitory activity observed | The concentration of this compound used may be too low. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell line or assay. |
| The experimental conditions may not be optimal for inhibitor activity. | Review the experimental protocol and ensure that parameters such as incubation time and temperature are appropriate. | |
| Cell toxicity observed at effective concentrations | The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in your experimental setup is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| The inhibitor itself may have off-target effects leading to toxicity. | Titrate the inhibitor to find the lowest effective concentration with minimal toxicity. Consider using appropriate negative controls. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (NSD3) | 17.97 μM | [1] |
| Powder Storage (Long-term) | -20°C for up to 3 years | [6] |
| Powder Storage (Short-term) | 4°C for up to 2 years | [6] |
| Stock Solution Storage (Long-term) | -80°C for up to 6 months | [7][8] |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month | [7][8] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound on NSD3. Specific conditions may need to be optimized for your experimental setup.
Materials:
-
Recombinant human NSD3 protein
-
Histone H3 substrate
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 3 mM MgCl2)
-
Detection reagent (e.g., radioactivity-based or antibody-based detection system)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a reaction plate, add the assay buffer, recombinant NSD3 protein, and the histone H3 substrate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable stop solution.
-
Detect the level of histone methylation using an appropriate method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
NSD3 Signaling Pathways
NSD3 is involved in several key signaling pathways that are often dysregulated in cancer. Understanding these pathways can provide context for the effects of this compound.
Caption: Overview of NSD3-related signaling pathways and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment
The following diagram illustrates a typical workflow for treating cells with this compound and assessing its effects.
Caption: A typical experimental workflow for studying the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NSD-IN-2 | Histone Methyltransferase | 2351225-46-0 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to NSD3 Inhibition: Nsd3-IN-2 vs. BI-9321
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct inhibitors of the nuclear receptor-binding SET domain protein 3 (NSD3): Nsd3-IN-2 and BI-9321. This document outlines their mechanisms of action, potency, and cellular effects, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool compound for NSD3 research.
NSD3, a histone methyltransferase, plays a critical role in regulating gene expression, primarily through the di- and tri-methylation of histone H3 at lysine 36 (H3K36me2/3). Dysregulation of NSD3 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound and BI-9321 represent two different strategies for targeting NSD3, each with unique properties and applications.
Executive Summary
This guide reveals that this compound and BI-9321 inhibit NSD3 through fundamentally different mechanisms. This compound acts as a traditional enzymatic inhibitor, likely targeting the catalytic SET domain, while BI-9321 is a first-in-class chemical probe that antagonizes the PWWP1 reader domain, disrupting NSD3's interaction with histones. This mechanistic divergence results in different potency profiles and cellular consequences, which are detailed in this guide.
At a Glance: this compound vs. BI-9321
| Feature | This compound | BI-9321 |
| Target Domain | Catalytic SET Domain (presumed) | PWWP1 Reader Domain |
| Mechanism of Action | Enzymatic Inhibition | Inhibition of Histone Binding |
| In Vitro Potency | IC50: 17.97 µM (NSD3 enzymatic assay)[1] | Kd: 166 nM (SPR for NSD3-PWWP1)[2][3][4] |
| Cellular Target Engagement | Not explicitly reported | IC50: 1.2 µM (NanoBRET assay in U2OS cells)[2][3][4] |
| Reported Cellular Effects | Inhibition of H3K36me3 expression; anti-proliferative in NSCLC cell lines (H460, H1299, H1650)[1] | Downregulation of Myc mRNA; anti-proliferative in MOLM-13 (IC50: 26.8 µM) and RN2 (IC50: 13 µM) cells[5][6] |
| Selectivity | Not explicitly reported | Inactive against NSD2-PWWP1 and NSD3-PWWP2[2][3][4] |
Mechanism of Action
The primary distinction between this compound and BI-9321 lies in their approach to inhibiting NSD3 function.
This compound is described as a potent NSD3 inhibitor, and its reported IC50 value was likely determined through an enzymatic assay that measures the methyltransferase activity of the NSD3 SET domain. This suggests that this compound directly interferes with the catalytic process of histone methylation.
BI-9321 , in contrast, is a highly selective antagonist of the NSD3-PWWP1 domain. The PWWP domain is a "reader" domain that recognizes and binds to specific histone modifications, thereby recruiting the NSD3 complex to chromatin. By occupying the methyl-lysine binding pocket of the PWWP1 domain, BI-9321 prevents NSD3 from engaging with its histone substrates, effectively blocking its downstream functions without directly inhibiting the enzyme's catalytic machinery.[2][3][4]
NSD3 Signaling Pathways
NSD3-mediated H3K36 methylation is a key event in transcriptional activation and has been linked to several oncogenic signaling pathways. Understanding these pathways is crucial for interpreting the effects of NSD3 inhibitors.
Experimental Data
In Vitro and Cellular Activity
| Compound | Assay Type | System | Endpoint | Value | Reference |
| This compound | Enzymatic Assay | Recombinant NSD3 | IC50 | 17.97 µM | [1] |
| Cell-based Assay | H460, H1299, H1560 cells | H3K36me3 Inhibition | Effective at 30 µM | [1] | |
| Cell Proliferation | H460, H1299, H1560 cells | Proliferation Inhibition | Effective at 50 µM | [1] | |
| BI-9321 | Surface Plasmon Resonance (SPR) | Recombinant NSD3-PWWP1 | Kd | 166 nM | [2][3][4] |
| NanoBRET Assay | U2OS cells | IC50 | 1.2 µM | [2][3][4] | |
| Cell Proliferation | MOLM-13 cells | IC50 | 26.8 µM | [6] | |
| Cell Proliferation | RN2 cells | IC50 | 13 µM | [6] |
Experimental Protocols
This compound: In Vitro NSD3 Methyltransferase Assay (Representative Protocol)
This protocol is based on a general method for measuring NSD3 enzymatic activity and is likely similar to the assay used to determine the IC50 of this compound.
Materials:
-
Recombinant human NSD3 enzyme
-
Nucleosome substrate
-
S-adenosylmethionine (SAM)
-
NSD3 assay buffer
-
Primary antibody specific for methylated H3K36
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
96-well plate pre-coated with histone substrate
-
This compound
Procedure:
-
To the wells of the microplate, add the assay buffer, SAM, and the recombinant NSD3 enzyme.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Initiate the reaction by adding the nucleosome substrate.
-
Incubate the plate at a specified temperature and duration to allow for the enzymatic reaction to proceed.
-
Wash the wells and add the primary antibody that recognizes methylated H3K36. Incubate to allow for antibody binding.
-
Wash the wells and add the HRP-labeled secondary antibody. Incubate to allow for binding.
-
Wash the wells and add the chemiluminescent substrate.
-
Immediately measure the chemiluminescence using a plate reader.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.
BI-9321: Cellular Target Engagement (NanoBRET Assay)
This protocol describes the NanoBRET assay used to quantify the binding of BI-9321 to the NSD3-PWWP1 domain within living cells.[2]
Materials:
-
U2OS cells
-
Expression vectors for NSD3-PWWP1 fused to NanoLuc luciferase and Histone H3 fused to HaloTag
-
NanoBRET Nano-Glo substrate
-
HaloTag NanoBRET 618 ligand
-
BI-9321
Procedure:
-
Co-transfect U2OS cells with the NanoLuc-NSD3-PWWP1 and HaloTag-Histone H3 expression vectors.
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of BI-9321 or vehicle control.
-
Add the HaloTag NanoBRET 618 ligand (energy acceptor) and the NanoBRET Nano-Glo substrate (luciferase substrate, energy donor).
-
Measure the luminescence at two wavelengths (donor and acceptor emission peaks).
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
The IC50 value is determined by plotting the inhibitor concentration against the NanoBRET ratio and fitting the data to a dose-response curve, which represents the displacement of the HaloTag-Histone H3 tracer from the NanoLuc-NSD3-PWWP1.
Conclusion
This compound and BI-9321 are valuable but distinct tools for investigating the biological roles of NSD3.
This compound is suitable for studies aiming to understand the consequences of inhibiting the catalytic activity of NSD3. Its higher micromolar potency for enzymatic inhibition suggests it may be more appropriate for in vitro biochemical assays.
BI-9321 is a highly potent and selective chemical probe for the NSD3-PWWP1 reader domain. Its well-characterized cellular target engagement and selectivity make it an excellent tool for dissecting the specific functions of the NSD3-PWWP1 domain in cellular processes and for validating this domain as a therapeutic target.
The choice between these two inhibitors will ultimately depend on the specific research question and experimental context. For studies focused on the enzymatic function of the SET domain, this compound is a relevant choice. For investigations into the protein-protein interactions and chromatin recruitment functions of NSD3 mediated by the PWWP1 domain, BI-9321 is the superior and more characterized tool.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Fragment-based discovery of a chemical probe for the PWWP1 domain of NSD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
What are the advantages of Nsd3-IN-2 over other NSD inhibitors?
In the landscape of epigenetic drug discovery, the development of specific and potent inhibitors for the Nuclear Receptor Binding SET Domain Protein (NSD) family of histone methyltransferases is of paramount interest. This guide provides a comparative analysis of Nsd3-IN-2, a small molecule inhibitor of NSD3, against other known NSD inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting available experimental data, outlining methodologies for key experiments, and visualizing relevant biological pathways.
Overview of this compound
This compound is a potent inhibitor of NSD3 with a reported IC50 value of 17.97 μM.[1] It has demonstrated anti-cancer activity by inhibiting the growth and proliferation of non-small cell lung cancer cell lines such as H460, H1299, and H1650.[1] The primary mechanism of action for this compound is the inhibition of the catalytic SET domain of NSD3, thereby affecting downstream signaling pathways regulated by H3K36 methylation.
Comparative Analysis of NSD Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Kd | Cell-Based Activity | Reference |
| This compound | NSD3 | SET Domain Inhibition | IC50: 17.97 μM (for NSD3) | Inhibits proliferation of H460, H1299, and H1650 cells.[1] | [1] |
| BI-9321 | NSD3-PWWP1 | PWWP1 Domain Antagonist | Kd: 166 nM (for NSD3-PWWP1) | Downregulates Myc mRNA and reduces proliferation in MOLM-13 cells. | [2] |
| UNC6934 | NSD2-PWWP1 | PWWP1 Domain Antagonist | Kd: 80 nM (for NSD2-PWWP1) | Disrupts NSD2-PWWP1 interaction with H3K36me2 nucleosomes in U2OS cells.[3] | [3] |
| BT5 | NSD1 (irreversible), NSD3 | SET Domain Inhibition | IC50: 1.4 μM (for NSD1, 16h incubation), also inhibits NSD3 at higher concentrations.[4] | Anti-proliferative effects in NUP98-NSD1 leukemia cells and breast cancer cells with high NSD3.[5] | [4][5] |
| BIX-01294 | Pan-NSD, G9a | SET Domain Inhibition | IC50: 112 μM (NSD1), 41 μM (NSD2), 95 μM (NSD3) | Differentially inhibits H3K36 methylation by NSD1, NSD2, and NSD3 in vitro.[6][7] | [6][7] |
Potential Advantages of this compound
Based on the available data, the primary advantage of this compound lies in its direct inhibition of the NSD3 catalytic SET domain. This contrasts with inhibitors like BI-9321 and UNC6934, which target the PWWP "reader" domains responsible for recognizing histone marks.
-
Direct Catalytic Inhibition: By targeting the SET domain, this compound directly blocks the enzymatic activity of NSD3, preventing the methylation of H3K36. This offers a more direct approach to modulating NSD3's function compared to reader domain inhibitors, which may not fully abrogate all downstream effects.
-
Potential for Isoform and Family Member Selectivity: While comprehensive selectivity data is not yet available, inhibitors targeting the SET domain have the potential for greater specificity among the NSD family members (NSD1, NSD2, and NSD3) due to subtle differences in their catalytic sites. Further studies are required to fully characterize the selectivity profile of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving NSD3 and a general workflow for evaluating NSD inhibitors.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are representative protocols for key assays used in the evaluation of NSD inhibitors.
Radiometric Histone Methyltransferase (HMT) Assay (HotSpot Assay)
This assay measures the transfer of a radiolabeled methyl group from S-[3H]-adenosyl-L-methionine (SAM) to a histone substrate by NSD3.
Materials:
-
Recombinant human NSD3 enzyme
-
Histone H3 substrate (or nucleosomes)
-
S-[3H]-adenosyl-L-methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
This compound and other test compounds
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 substrate, and NSD3 enzyme.
-
Add this compound or other inhibitors at various concentrations.
-
Initiate the reaction by adding S-[3H]-adenosyl-L-methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated S-[3H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Histone H3K36 Dimethylation (H3K36me2) Western Blot
This assay assesses the ability of an inhibitor to reduce the levels of H3K36me2 in cells.
Materials:
-
Cancer cell line of interest (e.g., H460)
-
This compound and other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify band intensities and normalize the H3K36me2 signal to the total H3 signal.
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9]
Materials:
-
Cancer cell line of interest
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound or other inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Add the solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound represents a valuable tool for investigating the biological roles of NSD3. Its mechanism of directly targeting the SET domain offers a distinct advantage over inhibitors that target reader domains. However, a comprehensive understanding of its superiority requires direct comparative studies against other NSD inhibitors, focusing on selectivity, potency, and cellular efficacy under standardized conditions. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative evaluations and further elucidate the therapeutic potential of targeting NSD3 in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. NSD3 protein methylation and stabilization transforms human ES cells into variant state | Life Science Alliance [life-science-alliance.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Navigating the Selectivity Landscape: A Cross-Reactivity Profile of NSD3 Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. While a specific inhibitor designated "Nsd3-IN-2" is not documented in publicly available scientific literature, this guide provides a representative cross-reactivity profile of a known NSD family inhibitor, chaetocin, to illustrate the selectivity analysis against a panel of methyltransferases. This information is critical for the development of potent and specific inhibitors targeting the NSD (Nuclear SET Domain) family of enzymes.
The NSD family of histone methyltransferases, including NSD1, NSD2, and NSD3, are crucial regulators of chromatin structure and gene expression.[1][2] Dysregulation of these enzymes is implicated in various cancers, making them attractive therapeutic targets.[1][3][4] The development of small molecule inhibitors against NSD proteins is an active area of research.[2][3][4][5] A key challenge in developing such inhibitors is achieving selectivity, not only among the NSD family members but also across the broader landscape of methyltransferases.
Comparative Inhibitory Activity of Chaetocin
To illustrate a typical cross-reactivity profile, we present data for chaetocin, a non-specific histone lysine methyltransferase inhibitor that has been shown to inhibit NSD1, NSD2, and NSD3.[6][7] The following table summarizes the inhibitory activity (IC50 values) of chaetocin against a panel of 35 methyltransferases. This data provides a quantitative comparison of the inhibitor's potency against its intended targets (NSD family) and other related enzymes.
| Methyltransferase Target | IC50 (µM) |
| NSD1 | < 0.1 |
| NSD2 | < 0.1 |
| NSD3 | < 0.1 |
| ASH1L | 0.1 - 1 |
| ATXN7L3 | > 100 |
| CARM1 (PRMT4) | 1 - 10 |
| DOT1L | > 100 |
| EZH1 | 1 - 10 |
| EZH2 | 1 - 10 |
| G9a (EHMT2) | < 0.1 |
| GLP (EHMT1) | 10 - 100 |
| MLL1 | 1 - 10 |
| MLL2 | 1 - 10 |
| MLL3 | 1 - 10 |
| MLL4 | 10 - 100 |
| METTL3-METTL14 | > 100 |
| NTMT1 | > 100 |
| PRDM2 | 1 - 10 |
| PRDM9 | 1 - 10 |
| PRMT1 | 1 - 10 |
| PRMT3 | 1 - 10 |
| PRMT5-MEP50 | 1 - 10 |
| PRMT6 | 1 - 10 |
| PRMT7 | 1 - 10 |
| PRMT8 | 1 - 10 |
| SETD1A | 1 - 10 |
| SETD1B | 1 - 10 |
| SETD2 | 1 - 10 |
| SETD7 | > 100 |
| SETD8 | > 100 |
| SETMAR | 1 - 10 |
| SMYD2 | 1 - 10 |
| SMYD3 | 1 - 10 |
| SUV39H1 | < 0.1 |
| SUV39H2 | < 0.1 |
This table is a representative summary based on publicly available data for the inhibitor chaetocin and may not reflect the exact profile of a specific proprietary compound like "this compound".
Experimental Protocols
The determination of inhibitor potency and selectivity against a panel of methyltransferases is typically performed using robust biochemical assays. A common method is the HotSpot methyltransferase assay , a radioisotope-based assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate.
Principle of the HotSpot Methyltransferase Assay:
-
Reaction Setup: The inhibitor, the methyltransferase enzyme, the specific substrate (e.g., histone peptides or nucleosomes), and the radiolabeled cofactor [3H]-SAM are combined in a reaction buffer.
-
Enzymatic Reaction: The methyltransferase catalyzes the transfer of the [3H]-methyl group from SAM to the substrate.
-
Quenching and Capture: The reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at various inhibitor concentrations is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
To ensure the identified hits are not artifacts, counter-screens are often employed. For instance, a counter-assay might be run in the absence of the enzyme or substrate to identify compounds that interfere with the detection method itself.
Visualizing the Inhibitor Screening Workflow
The following diagram illustrates a typical workflow for screening and characterizing methyltransferase inhibitors to determine their cross-reactivity profile.
Caption: A typical workflow for identifying and characterizing methyltransferase inhibitors.
This comprehensive approach, combining quantitative biochemical assays with systematic screening against a broad panel of enzymes, is essential for building a detailed cross-reactivity profile of any inhibitor. Such a profile is a critical tool for advancing potent and selective chemical probes for the NSD family of methyltransferases and other epigenetic targets.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. NSD3: Advances in cancer therapeutic potential and inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Nsd3-IN-2 vs. PROTAC Degrader MS9715
An Objective Guide for Researchers in Oncology and Drug Discovery
The nuclear receptor binding SET domain protein 3 (NSD3) has emerged as a critical oncogenic driver in various cancers, including breast, lung, and hematological malignancies.[1][2][3] Its role as a histone methyltransferase, primarily targeting histone H3 at lysine 36 (H3K36), is crucial for regulating gene expression programs that promote cancer cell proliferation and survival.[1][4] Consequently, the development of agents to counteract NSD3 function is a key area of therapeutic research.
This guide provides a detailed, data-driven comparison of two distinct pharmacological agents targeting NSD3: Nsd3-IN-2 , a small molecule inhibitor, and MS9715 , a Proteolysis Targeting Chimera (PROTAC) degrader. We will dissect their mechanisms of action, compare their cellular performance based on available data, and provide detailed protocols for key validation experiments.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between this compound and MS9715 lies in their mode of action. This compound functions as a classical inhibitor, blocking the protein's activity, while MS9715 eliminates the protein from the cell entirely.
NSD3 Signaling Pathways
NSD3 exists in two primary isoforms: a full-length, catalytically active form (NSD3L) and a short form (NSD3S) that lacks the catalytic SET domain but functions as a critical scaffolding protein.[1][5] NSD3L-mediated H3K36 di- and tri-methylation is associated with active transcription.[1][3] Both isoforms are implicated in driving oncogenesis through various pathways, including the activation of NOTCH signaling, interaction with BRD4 to sustain c-Myc transcriptional programs, and regulation of the cell cycle.[1][6][7]
This compound: The Inhibitor
This compound is a potent small molecule inhibitor of NSD3 with a reported IC50 of 17.97 μM.[8] As an inhibitor, it presumably binds to the catalytic SET domain of the NSD3L isoform, preventing the methylation of H3K36. This action blocks the downstream consequences of NSD3's enzymatic activity. However, it is not expected to affect the non-catalytic scaffolding functions of NSD3, particularly those mediated by the NSD3S isoform.[5][8]
MS9715: The PROTAC Degrader
MS9715 is a heterobifunctional PROTAC degrader. It is composed of BI-9321, a ligand that binds to the PWWP1 domain of NSD3, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10][11] By simultaneously binding to both NSD3 and VHL, MS9715 forms a ternary complex that induces the poly-ubiquitination of NSD3 by the cellular machinery.[12][13] This "tagging" marks NSD3 for destruction by the 26S proteasome.[12] A key advantage is that the PWWP1 domain is present in both NSD3L and NSD3S isoforms, allowing MS9715 to induce the degradation of both, thereby eliminating both catalytic and scaffolding functions.[12][14]
Quantitative Data Summary
The following tables summarize the key quantitative parameters and reported cellular activities for both compounds based on published literature.
Table 1: Compound Profile
| Feature | This compound | PROTAC Degrader MS9715 |
| Compound Type | Small Molecule Inhibitor | PROTAC (Proteolysis Targeting Chimera) |
| Target Domain | Presumed SET Domain | PWWP1 Domain[9][10] |
| Mechanism | Inhibition of catalytic activity | Ubiquitin-proteasome mediated degradation[12] |
| Target Isoforms | Likely NSD3L only | NSD3L and NSD3S[12] |
| IC50 | 17.97 μM (NSD3 inhibition)[8] | Not applicable |
| Binding Affinity (Kd) | Not Reported | 1.3 ± 0.17 μM (to NSD3 PWWP1 domain)[15] |
| DC50 | Not applicable | ~4.9 μM (in MOML13 cells)[14] |
Table 2: Cellular Activity Comparison
| Activity | This compound | PROTAC Degrader MS9715 |
| Cell Lines Tested | H460, H1299, H1650 (NSCLC)[8] | EOL-1, RSV4;11 (AML/ALL), MM1.S (Multiple Myeloma)[14] |
| Anti-proliferative Effect | Inhibits cell proliferation (50 μM)[8] | Superior anti-proliferative effects compared to parent inhibitor[11][12]. EC50 values: 2.3 μM (EOL-1), 3.5 μM (RSV4;11), 3.3 μM (MM1.S)[14] |
| Apoptosis Induction | Not explicitly reported, but inhibits cell growth[8] | Induces apoptosis more effectively than the parent inhibitor[12][15] |
| Effect on H3K36me3 | Inhibits H3K36me3 expression (30 μM)[8] | Not the primary mechanism; degradation of the enzyme prevents methylation. |
| Effect on c-Myc | Not Reported | Decreases c-Myc protein levels and suppresses c-Myc-related gene expression[11][12][14] |
| Selectivity | Not Reported | Highly selective for NSD3 degradation in global proteomic profiling[15] |
Experimental Protocols
Validating the efficacy and mechanism of compounds like this compound and MS9715 requires a suite of robust cellular assays. Below are detailed methodologies for key experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MS9715 | NSD3 PROTAC | Probechem Biochemicals [probechem.com]
- 11. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Phenotypic Landscape: A Comparative Guide to Nsd3-IN-2 and NSD3 siRNA
A Head-to-Head Look at Two Key Research Tools for Targeting the NSD3 Histone Methyltransferase
In the pursuit of understanding and targeting the nuclear receptor-binding SET domain protein 3 (NSD3), researchers primarily turn to two powerful tools: the small molecule inhibitor Nsd3-IN-2 and siRNA-mediated knockdown. Both aim to abrogate NSD3 function, a critical step in investigating its role in cancer and other diseases where it is frequently overexpressed. While both methods effectively reduce NSD3 activity, they operate through distinct mechanisms, leading to nuanced differences in their phenotypic consequences. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
At a Glance: Key Differences in Mechanism and Application
| Feature | This compound | siRNA Knockdown of NSD3 |
| Mechanism of Action | A potent small molecule that competitively binds to the SET domain of NSD3, inhibiting its histone methyltransferase activity.[1] | A biological process where short interfering RNA (siRNA) molecules trigger the degradation of NSD3 messenger RNA (mRNA), preventing protein translation. |
| Target | The catalytic activity of the NSD3 protein. | The NSD3 mRNA transcript. |
| Effect on Protein Levels | Does not directly reduce the total amount of NSD3 protein but renders it catalytically inactive. | Leads to a direct and significant reduction in the total cellular levels of the NSD3 protein.[2][3] |
| Specificity | Potential for off-target effects on other kinases or methyltransferases, although designed for NSD3 specificity. | Highly specific to the NSD3 mRNA sequence, minimizing off-target protein reduction. |
| Duration of Effect | Reversible and dependent on the compound's half-life and continuous presence in the culture medium. | Can be transient or stable depending on the delivery method (e.g., transient transfection vs. stable shRNA expression). |
| Delivery | Added directly to cell culture media. | Requires transfection or transduction methods to introduce siRNA into cells. |
Phenotypic Consequences: A Comparative Analysis
While direct, side-by-side comparative studies of this compound and NSD3 siRNA in the same cancer cell line are not extensively available in the public domain, we can synthesize findings from various studies to highlight their respective impacts on key cellular processes.
Cell Proliferation and Viability
Both this compound and siRNA-mediated knockdown of NSD3 have been shown to significantly inhibit the proliferation and reduce the viability of various cancer cells.
This compound: This inhibitor has demonstrated potent anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | IC50 (µM) | Duration | Effect |
| H460 | 17.97[1] | 7-16 days[1] | Inhibition of cell proliferation[1] |
| H1299 | Not specified | 7-16 days[1] | Inhibition of cell proliferation[1] |
| H1650 | Not specified | 7-16 days[1] | Inhibition of cell proliferation[1] |
NSD3 siRNA: Knockdown of NSD3 has been shown to reduce cell viability across different cancer types, including osteosarcoma and colorectal cancer.
| Cell Line | siRNA Concentration | Duration | % Reduction in Cell Viability |
| HOS (Osteosarcoma) | Not specified | 96 hours | ~30-50%[3] |
| U2OS (Osteosarcoma) | Not specified | 96 hours | ~30-50%[3] |
| MG-63 (Osteosarcoma) | Not specified | 96 hours | ~30-50%[3] |
| SW480 (Colorectal) | Not specified | Not specified | Significant decrease[4] |
| HT-29 (Colorectal) | Not specified | Not specified | Significant decrease[4] |
Cell Cycle Progression
Disruption of NSD3 function by both methods leads to cell cycle arrest, although the specific phase of arrest can vary depending on the cell type.
-
This compound: While specific data on this compound's effect on the cell cycle is limited in the provided search results, the inhibition of proliferation suggests an underlying impact on cell cycle progression.
-
NSD3 siRNA: Knockdown of NSD3 has been reported to cause G0/G1 arrest in squamous cell carcinoma of the head and neck (SCCHN) cells and G2/M arrest in bladder, lung, and osteosarcoma cancer cell lines.[2][3]
Apoptosis
Induction of programmed cell death is another key outcome of NSD3 inhibition.
-
This compound: The reduction in cell proliferation by this compound is indicative of downstream effects that likely include the induction of apoptosis, though specific markers of apoptosis were not detailed in the initial search results.
-
NSD3 siRNA: Silencing of NSD3 has been shown to induce apoptosis in osteosarcoma and lung and colon cancer cell lines with NSD3 amplification.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of experimental data.
This compound Treatment Protocol (General)
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours for signaling studies, or longer for proliferation assays).[1]
-
Analysis: Perform downstream analyses such as cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for protein expression, or flow cytometry for cell cycle and apoptosis analysis.
NSD3 siRNA Transfection Protocol (General)
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
siRNA Preparation: Dilute the NSD3-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for a specified period (typically 4-6 hours), after which the medium can be replaced with a complete medium.
-
Analysis: Harvest the cells at different time points post-transfection (e.g., 48-96 hours) to assess the knockdown efficiency at the mRNA (qRT-PCR) and protein (Western blot) levels and to perform phenotypic assays.[5][6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Caption: NSD3 signaling pathways.
Caption: Experimental workflow.
Conclusion
Both this compound and NSD3 siRNA are invaluable tools for probing the function of NSD3. The choice between them will depend on the specific research question. This compound offers a rapid and reversible method to inhibit the catalytic activity of NSD3, making it suitable for studying the immediate effects of enzymatic inhibition. In contrast, siRNA-mediated knockdown provides a highly specific means to deplete the entire NSD3 protein pool, which is ideal for investigating the consequences of protein loss-of-function, including non-catalytic roles. While this guide provides a comparative overview based on existing literature, direct comparative studies are warranted to fully delineate the subtle and potentially significant differences in their phenotypic outcomes. Such studies will be instrumental in refining our understanding of NSD3's multifaceted role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing of histone methyltransferase NSD3 reduces cell viability in osteosarcoma with induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Safe Disposal of Nsd3-IN-2
Disclaimer: This document provides general guidance for the proper disposal of the research chemical Nsd3-IN-2. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for definitive disposal instructions and to adhere to all applicable federal, state, and local environmental regulations.
The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. This information is based on standard laboratory practices for chemical waste management.
Quantitative Data Summary for Chemical Waste Disposal
For easy reference, the table below summarizes key quantitative parameters and recommendations for handling small-molecule inhibitors like this compound in a laboratory setting.
| Parameter | Guideline | Citation |
| Waste Classification | Assumed to be a non-hazardous chemical waste unless otherwise specified in the SDS. Should be treated as hazardous if mixed with hazardous solvents. | General Practice |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. | General Practice |
| Spill Cleanup | Use an absorbent material appropriate for the solvent used to dissolve this compound. | General Practice |
| Waste Container | A clearly labeled, leak-proof, and chemically compatible container. | General Practice |
| Labeling | Label waste containers with "Hazardous Waste," the chemical name (this compound), and the approximate concentration and quantity. | General Practice |
| Storage of Waste | Store in a designated, well-ventilated, and secure area away from incompatible materials. | General Practice |
| Disposal Method | Dispose of as chemical waste through an approved institutional or commercial waste management service. Do not pour down the drain. | [1] |
Detailed Experimental Protocol for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless following specific institutional protocols for mixed waste.[2]
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Liquid waste (e.g., unused solutions, solvent rinses) should be collected in a designated, leak-proof, and chemically compatible waste container.
3. Preparing for Disposal:
-
If this compound is in a solid form, carefully transfer it to a designated chemical waste container. Avoid creating dust.
-
If this compound is in a solution, pour it into the designated liquid chemical waste container.
-
Rinse any empty containers that held this compound with a small amount of an appropriate solvent (e.g., ethanol or DMSO, depending on solubility) and add the rinse to the liquid chemical waste container.
4. Labeling Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the solvent(s) and their approximate concentrations.
-
Estimate the total quantity of the waste.
-
Include the date the waste was first added to the container.
5. Storage and Collection:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
Follow your institution's procedures for scheduling a hazardous waste pickup.
6. Spill Management:
-
In the event of a small spill, absorb the material with a chemically compatible absorbent pad or material.
-
Collect the contaminated absorbent material and place it in the solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Nsd3-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Nsd3-IN-2, a potent and irreversible NSD1 inhibitor used in cancer research. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated, torn, or compromised.[1] |
| Eyes | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards to protect against chemical splashes.[2] |
| Body | Laboratory coat | A buttoned, full-length lab coat should be worn to protect skin and personal clothing. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood) | If aerosolization is possible or if working with large quantities, a NIOSH-approved respirator may be necessary based on a formal risk assessment. |
| Feet | Closed-toe shoes | Shoes must be made of a durable material to prevent injury from spills or dropped objects.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound. The following diagram and procedures outline the recommended steps from preparation to post-experiment cleanup.
Experimental Protocol: Stock Solution Preparation
This compound is typically supplied as a solid. A common procedure for preparing a stock solution for in vitro or in vivo studies is as follows[3]:
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution[3].
-
Preparation :
-
To prepare a 10 mM stock solution in DMSO, add the appropriate volume of solvent to the vial of this compound solid.
-
For in vivo experiments, further dilution may be required. For example, to prepare a working solution, a 50 mg/mL DMSO stock solution can be diluted with PEG300, Tween-80, and saline[3].
-
-
Storage :
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound Solid | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. Do not mix with general laboratory waste. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvents used. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated biohazardous or chemical waste bag[1]. |
Understanding the Target: NSD3 Signaling
This compound is an inhibitor of Nuclear Receptor Binding SET Domain Protein 3 (NSD3), a histone methyltransferase. NSD3 plays a role in gene transcription and has been implicated in various cancers[4][5][6]. The simplified diagram below illustrates the general role of NSD3 in chromatin modification.
By inhibiting NSD3, this compound prevents the di-methylation of histone H3 at lysine 36 (H3K36me2), a mark often associated with active transcription[5][6]. This disruption of normal gene expression is a key mechanism in its anti-cancer activity.
References
- 1. policy.nshealth.ca [policy.nshealth.ca]
- 2. nist.gov [nist.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
